5-Chloro-2-iodo-3-methylaniline
Description
BenchChem offers high-quality 5-Chloro-2-iodo-3-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-iodo-3-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-iodo-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClIN/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEXCHUTNFGLDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653922 | |
| Record name | 5-Chloro-2-iodo-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653922 | |
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Molecular Weight |
267.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-63-2 | |
| Record name | 5-Chloro-2-iodo-3-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-iodo-3-methylaniline | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30653922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-iodo-3-methylaniline | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-iodo-3-methylaniline
Foreword
For researchers, scientists, and professionals in drug development, the precise synthesis of complex organic molecules is a cornerstone of innovation. Halogenated anilines, in particular, serve as versatile scaffolds in the construction of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis of 5-Chloro-2-iodo-3-methylaniline, a key intermediate whose structural motifs are of significant interest in medicinal chemistry. We will delve into a reliable and reproducible synthetic pathway, elucidating the mechanistic underpinnings of each transformation and offering practical, field-tested insights to ensure success in the laboratory.
Strategic Overview of the Synthesis
The synthesis of 5-Chloro-2-iodo-3-methylaniline is most effectively approached through a two-stage process, commencing with a commercially available precursor and proceeding through a well-established and robust reaction cascade. This strategy is designed for both efficiency and regiochemical control, ensuring the desired isomer is obtained with high purity.
The logical workflow for this synthesis can be visualized as follows:
Caption: Figure 1: Overall Synthetic Workflow
This pathway leverages the selective reduction of a nitro group followed by a regioselective iodination via the Sandmeyer reaction, a classic and dependable method for the introduction of a variety of functional groups onto an aromatic ring.
Stage 1: Synthesis of the Precursor, 5-Chloro-3-methylaniline
The journey to our target molecule begins with the synthesis of the crucial intermediate, 5-Chloro-3-methylaniline. This is achieved through the reduction of 3-Chloro-5-nitrotoluene.
Mechanistic Rationale: The Reduction of an Aromatic Nitro Group
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed, with common choices including metal-acid systems (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation. For this particular transformation, the use of iron powder in the presence of a catalytic amount of acid, such as acetic acid or hydrochloric acid, is often preferred in a laboratory setting due to its cost-effectiveness and efficiency.
The reaction proceeds through a series of single-electron transfers from the metal surface to the nitro group, with protonation steps facilitating the sequential removal of oxygen atoms and the formation of the amino group. The overall transformation is:
NO₂ + 6H⁺ + 6e⁻ → NH₂ + 2H₂O
The iron is oxidized in the process. The acidic medium is crucial for providing the necessary protons for the reaction to proceed.
Detailed Experimental Protocol: Synthesis of 5-Chloro-3-methylaniline
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chloro-5-nitrotoluene | 171.58 | 10.0 g | 0.0583 |
| Iron Powder | 55.845 | 16.3 g | 0.292 |
| Glacial Acetic Acid | 60.052 | 5 mL | - |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.015 | 20 mL | - |
| Sodium Carbonate | 105.99 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Chloro-5-nitrotoluene (10.0 g, 0.0583 mol), iron powder (16.3 g, 0.292 mol), ethanol (100 mL), and water (20 mL).
-
Stir the mixture vigorously and add glacial acetic acid (5 mL) dropwise.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully add a saturated solution of sodium carbonate to neutralize the acetic acid and precipitate iron salts. The mixture should be basic to litmus paper.
-
Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with diethyl ether.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-Chloro-3-methylaniline.
-
The product can be further purified by vacuum distillation if necessary.
Stage 2: Synthesis of 5-Chloro-2-iodo-3-methylaniline via Sandmeyer Reaction
The second stage of the synthesis involves the conversion of the newly prepared 5-Chloro-3-methylaniline into the final product, 5-Chloro-2-iodo-3-methylaniline. This is accomplished through the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an amino group into a wide array of functionalities.
Mechanistic Insight: The Sandmeyer Reaction for Iodination
The Sandmeyer reaction is a two-step process. The first step is the diazotization of the primary aromatic amine. This involves the reaction of the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C). The low temperature is critical to prevent the highly unstable diazonium salt from decomposing. The diazotization reaction proceeds as follows:
Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O
The second step is the iodination of the diazonium salt. In the case of iodination, the use of a copper(I) catalyst is not strictly necessary, as the iodide ion itself is a sufficiently strong nucleophile to react with the diazonium salt. The reaction with potassium iodide (KI) proceeds via a radical-nucleophilic aromatic substitution-like mechanism, where the diazonium group is replaced by an iodine atom, with the evolution of nitrogen gas.
The overall transformation can be visualized as follows:
Caption: Figure 2: Sandmeyer Iodination Pathway
Detailed Experimental Protocol: Synthesis of 5-Chloro-2-iodo-3-methylaniline
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Chloro-3-methylaniline | 141.60 | 5.0 g | 0.0353 |
| Concentrated Hydrochloric Acid | 36.46 | 15 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.5 g | 0.0362 |
| Potassium Iodide (KI) | 166.00 | 6.4 g | 0.0385 |
| Water | 18.015 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Sodium Thiosulfate Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a 250 mL beaker, dissolve 5-Chloro-3-methylaniline (5.0 g, 0.0353 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL). Stir until a clear solution is obtained.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (2.5 g, 0.0362 mol) in water (10 mL) and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution while maintaining the temperature between 0 and 5 °C. Stir vigorously during the addition. The formation of the diazonium salt is indicated by a slight color change.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 15 minutes.
-
In a separate 500 mL beaker, dissolve potassium iodide (6.4 g, 0.0385 mol) in water (50 mL).
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat it gently on a water bath (around 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash them with a saturated sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 5-Chloro-2-iodo-3-methylaniline.
-
The product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Product Characterization
The identity and purity of the synthesized 5-Chloro-2-iodo-3-methylaniline should be confirmed by standard analytical techniques.
Expected Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons, with appropriate chemical shifts and splitting patterns. |
| ¹³C NMR | Resonances for all seven carbon atoms in the molecule. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (C₇H₇ClIN). |
| IR Spec. | Characteristic absorption bands for N-H stretching of the amine and C-H stretching of the aromatic and methyl groups. |
Safety and Handling
-
3-Chloro-5-nitrotoluene: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
5-Chloro-3-methylaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Hydrochloric Acid: Corrosive. Handle in a fume hood with appropriate PPE.
-
Sodium Nitrite: Oxidizing agent and toxic.
-
Diazonium Salts: Potentially explosive when dry. Always handle in solution and at low temperatures.
-
Diethyl Ether: Highly flammable. Work in a well-ventilated area away from ignition sources.
Conclusion
The synthesis of 5-Chloro-2-iodo-3-methylaniline presented in this guide offers a robust and well-characterized pathway for obtaining this valuable building block. By understanding the underlying chemical principles of each step, from the reduction of the nitro group to the intricacies of the Sandmeyer reaction, researchers can confidently and safely execute this synthesis. The application of this and similar halogenated anilines in the development of new pharmaceuticals underscores the importance of mastering such synthetic techniques.
References
- CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google P
-
Sandmeyer Reaction Mechanism - BYJU'S. (URL: [Link])
- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google P
-
Sandmeyer reaction - Wikipedia. (URL: [Link])
-
A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid - Quick Company. (URL: [Link])
- CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google P
-
5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem. (URL: [Link])
-
Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene | Organic Process Research & Development. (URL: [Link])
-
Preparation of 3-chloro-2-methylaniline - PrepChem.com. (URL: [Link])
- CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google P
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. (URL: [Link])
-
Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])
Structural Elucidation and Synthetic Utility of 5-Chloro-2-iodo-3-methylaniline
A Technical Monograph for Drug Discovery & Process Chemistry
Executive Summary & Chemical Identity
5-Chloro-2-iodo-3-methylaniline (CAS: 1150617-63-2) represents a high-value "scaffold" intermediate in medicinal chemistry. Its structural uniqueness lies in the "sandwiched" iodine atom at the C2 position—sterically crowded between the amine (C1) and the methyl group (C3).
This specific substitution pattern offers two critical advantages for drug design:
-
Orthogonal Reactivity: The C-I bond allows for selective Suzuki/Sonogashira coupling without affecting the C-Cl bond (available for late-stage diversification).
-
Conformational Locking: In biaryl systems, the C3-Methyl and C2-Iodine (or its coupled product) induce atropisomerism or restricted rotation, often improving kinase selectivity.
| Property | Data |
| CAS Number | 1150617-63-2 |
| Molecular Formula | C₇H₇ClIN |
| Molecular Weight | 267.50 g/mol |
| Exact Mass | 266.931 |
| Appearance | Off-white to light brown solid (light sensitive) |
| Predicted pKa | ~2.5 (Aniline nitrogen is deactivated by halogens) |
Synthesis Strategy & Regiocontrol
The synthesis of the 2-iodo isomer is non-trivial due to the directing effects of the precursor 5-chloro-3-methylaniline . Standard electrophilic iodination favors the para position (C4) or the less sterically hindered ortho position (C6).
The "Sandwich" Challenge
To install the iodine at C2, the reaction must overcome steric repulsion.
-
Directing Effects:
-
-NH₂ (C1): Strong ortho/para director.
-
-CH₃ (C3): Weak ortho/para director.
-
-Cl (C5): Deactivating, ortho/para director.
-
-
Site Analysis:
-
C4 (Para to NH₂): Most activated, least hindered. (Major Impurity).
-
C6 (Ortho to NH₂): Activated, moderately hindered.
-
C2 (Ortho to NH₂): Activated, highly hindered (sandwiched).
-
Validated Synthetic Workflow
To access the C2-iodo target, a "blocked" strategy or high-selectivity reagent system (e.g., NIS/TFA) is often required. The following workflow describes the purification logic required to isolate the target from its isomers.
Figure 1: Synthetic workflow emphasizing the necessity of chromatographic separation to remove the thermodynamically favored 4-iodo isomer.
Analytical Characterization (The Core)
Distinguishing the 2-iodo target from the 4-iodo and 6-iodo isomers is the critical quality attribute. Mass spectrometry is insufficient as all isomers share the same mass and chlorine isotope pattern. NMR is the definitive tool.
Nuclear Magnetic Resonance (NMR) Protocol
Solvent: DMSO-d₆ or CDCl₃ (DMSO is preferred to visualize the NH₂ protons clearly). Internal Standard: TMS.
Theoretical Shift Logic (1H NMR)
-
Proton H4: Located between Methyl (C3) and Chlorine (C5). It appears as a doublet (meta-coupling to H6).
-
Proton H6: Located between Chlorine (C5) and Amine (C1). It appears as a doublet (meta-coupling to H4).
-
Methyl Group: Singlet, approx 2.3 ppm.
The "NOE" Smoking Gun
To definitively prove the Iodine is at Position 2, you must perform a 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY experiment.
-
Hypothesis: If Iodine is at C2, the Methyl group (C3) has NO NEIGHBORING PROTONS on the C2 side.
-
Observation: Irradiating the Methyl signal should show NOE enhancement only at H4.
-
Contra-Indicator: If you observe NOE enhancement at an aromatic proton signal other than H4 (i.e., H2), you have the wrong isomer (likely the 4-iodo, where C2-H is present).
| Signal | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| NH₂ | 4.0 - 5.5 | Broad Singlet | 2H | Amine protons (C1) |
| Ar-H (C6) | ~6.6 - 6.8 | Doublet (J~2Hz) | 1H | Ortho to NH₂, Para to Me |
| Ar-H (C4) | ~6.9 - 7.1 | Doublet (J~2Hz) | 1H | Meta to NH₂, Ortho to Cl |
| -CH₃ | ~2.35 | Singlet | 3H | Methyl at C3 |
HPLC Method for Isomer Purity
Standard C18 columns may struggle to separate these positional isomers. A Phenyl-Hexyl column is recommended due to π-π interaction differences caused by the steric "sandwiching" of the iodine.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 3.5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).
Functional Utility & Applications
The primary value of 5-Chloro-2-iodo-3-methylaniline is its ability to undergo sequential, chemoselective cross-coupling reactions.
Chemoselectivity Hierarchy
-
C-I Bond (Position 2): Most reactive. Undergoes Suzuki-Miyaura or Sonogashira coupling at room temperature or mild heating (40°C) using Pd(PPh₃)₄.
-
-NH₂ Group (Position 1): Nucleophilic. Can be acylated or used in Buchwald-Hartwig aminations after the C-I bond is reacted (or if protected).
-
C-Cl Bond (Position 5): Least reactive. Requires specialized ligands (e.g., XPhos, RuPhos) and higher temperatures (>80°C) to couple. This allows the molecule to serve as a "bifunctional linker."
Figure 2: Chemoselective diversification strategy utilizing the reactivity difference between Aryl-Iodide and Aryl-Chloride.
Safety & Handling Protocols
As with all halogenated anilines, specific safety protocols are non-negotiable.
-
Light Sensitivity: The C-I bond is photolabile. Prolonged exposure to light leads to homolytic cleavage, liberating iodine radicals and turning the solid purple/black.
-
Protocol: Store in amber vials under Argon at 2-8°C.
-
-
Oxidation Potential: Anilines oxidize to quinones/azo compounds upon air exposure.
-
Protocol: Re-test purity by HPLC if stored >3 months.
-
-
Toxicity: Halogenated anilines are potential mutagens and skin sensitizers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40151803, 5-Chloro-2-iodo-3-methylaniline. Retrieved from [Link]
- Li, X., et al. (2004).Regioselective synthesis of polysubstituted anilines via iodination. Tetrahedron Letters, 45(46), 8569-8573.
Sources
13C NMR of 5-Chloro-2-iodo-3-methylaniline
Technical Guide: C NMR Characterization of 5-Chloro-2-iodo-3-methylaniline
Executive Summary
Compound: 5-Chloro-2-iodo-3-methylaniline
CAS: 1150617-63-2
Molecular Formula: C
This guide provides a rigorous framework for the structural verification of 5-Chloro-2-iodo-3-methylaniline.[3] Due to the presence of three distinct substituents—an electron-donating amino group, a heavy iodine atom, and an electron-withdrawing chlorine—the
Molecular Structure & Numbering
To ensure accurate assignment, we utilize the following IUPAC numbering scheme:
Predicted C NMR Spectral Data
The following chemical shifts are calculated based on benzene substituent additivity rules (SCS), corrected for steric compression and the relativistic heavy-atom effect of iodine.
Summary Table: Chemical Shift Assignments (Solvent: DMSO- )
| Position | Carbon Type | Predicted Shift ( | Assignment Logic |
| C1 | Quaternary (C-NH | 148.0 – 152.0 | Deshielded by strong resonance effect of NH |
| C3 | Quaternary (C-CH | 140.0 – 144.0 | Deshielded by ipso-CH |
| C5 | Quaternary (C-Cl) | 132.0 – 136.0 | Deshielded by electronegative Chlorine.[3] |
| C6 | Methine (CH) | 118.0 – 122.0 | Shielded by ortho-NH |
| C4 | Methine (CH) | 120.0 – 124.0 | Shielded by para-NH |
| C2 | Quaternary (C-I) | 90.0 – 96.0 | Diagnostic Peak. Strongly shielded by Iodine (Heavy Atom Effect).[3] |
| C7 | Methyl (CH | 26.0 – 29.0 | Aliphatic region.[3] Slightly deshielded by ortho-Iodine.[3] |
Note on Solvent Effects: Spectra acquired in CDCl
may show shifts of0.5–1.0 ppm relative to DMSO- .[3] The C1 signal often broadens in protic solvents due to exchangeable protons on the amine.[3]
Mechanistic Analysis of Shifts
The "Heavy Atom on Light Atom" (HALA) Effect
The most critical validation point for this molecule is the chemical shift of C2 .[3]
-
Mechanism: Iodine is a heavy nucleus with a large electron cloud.[3] The relativistic spin-orbit coupling shields the attached carbon nucleus significantly.
-
Observation: While a typical aromatic carbon appears at ~128 ppm, the C-I carbon will appear upfield, typically between 90–100 ppm .[3]
-
Validation: If you do not observe a quaternary signal in this upfield aromatic region, the iodine is likely absent or displaced.[3]
Substituent Interaction (Steric & Electronic)[3]
-
C1 (Amine): The amino group is a strong electron donor by resonance.[3] This increases electron density at the ortho (C2, C6) and para (C4) positions, shielding them.[3] However, C1 itself is deshielded by the electronegative nitrogen.[3]
-
C3 (Methyl/Iodine Crowding): The methyl group at C3 is flanked by the bulky Iodine at C2.[3] This steric compression (the "ortho effect") often leads to slight deshielding of the ipso carbons involved.[3]
Experimental Protocol: Acquisition & Processing
To obtain a publication-quality spectrum capable of resolving the quaternary carbons (which have longer relaxation times), follow this protocol.
A. Sample Preparation[3]
-
Mass: Weigh 30–50 mg of the compound.
-
Solvent: Dissolve in 0.6 mL of DMSO-
or CDCl .-
Tip: DMSO-
is preferred if the amine protons need to be characterized in the corresponding H NMR, as it slows exchange.[3]
-
-
Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids (crucial for shimming).[3]
B. Instrument Parameters ( C with H Decoupling)
-
Pulse Sequence: zgpg30 (Bruker) or equivalent (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Scans (NS): Minimum 512 scans (preferably 1024) to ensure adequate S/N ratio for the quaternary peaks.
-
Spectral Width: 0 – 220 ppm.[3]
Structural Validation Workflow (Logic Map)
The following diagram illustrates the logical flow for confirming the structure using 1D and 2D NMR techniques.
Figure 1: Decision tree for the structural verification of 5-Chloro-2-iodo-3-methylaniline via NMR.
Troubleshooting & Isomer Differentiation
Common synthesis byproducts include regioisomers.[3] Use HMBC (Heteronuclear Multiple Bond Correlation) to distinguish the target from isomers like 5-Chloro-4-iodo-3-methylaniline.[3]
-
Target (2-Iodo): Methyl protons (
2.4 ppm) will show a strong 3-bond coupling to the C-I carbon (the upfield peak at ~94 ppm).[3] -
Isomer (4-Iodo): If Iodine were at position 4, the Methyl (at pos 3) would couple to C4-I.[3] However, the chemical shift environment would differ.[3][5][6]
-
Isomer (6-Iodo): Methyl protons would couple to C2 (which would be a CH) and C4 (CH), neither of which would be the strongly shielded C-I peak.[3]
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3] [3]
-
Facelli, J. C. (2011).[3] "Calculations of Chemical Shieldings: The Heavy Atom Effect". Concepts in Magnetic Resonance Part A. Explains the relativistic shielding of Iodine. [3]
-
ChemicalBook. "5-Chloro-2-methylaniline NMR Data" (Analog Reference). Accessed Jan 2026.[3][7]
-
BLD Pharm. "Product Specifications: 5-Chloro-2-iodo-3-methylaniline". Accessed Jan 2026.[3][7]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 1150617-63-2|5-Chloro-2-iodo-3-methylaniline|BLD Pharm [bldpharm.com]
- 3. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. compoundchem.com [compoundchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5-chloro-2-iodo-4-methylaniline 95% | CAS: 755031-80-2 | AChemBlock [achemblock.com]
An In-Depth Technical Guide to the Infrared Spectrum of 5-Chloro-2-iodo-3-methylaniline
This technical guide provides a detailed analysis and interpretation of the expected Fourier-Transform Infrared (FTIR) spectrum of 5-Chloro-2-iodo-3-methylaniline. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document elucidates the correlation between the molecular structure of this complex aniline derivative and its vibrational spectroscopic signature. We will explore the theoretical basis for peak assignments, the diagnostic utility of specific absorption bands, and a validated protocol for acquiring a high-fidelity spectrum.
Introduction: The Vibrational Fingerprint of a Polysubstituted Aromatic Amine
5-Chloro-2-iodo-3-methylaniline is a highly substituted aromatic amine. Its unique structure, featuring a primary amine, a methyl group, and two different halogen atoms (chloro and iodo) on a benzene ring, makes it a valuable intermediate in organic synthesis. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] By absorbing infrared radiation at specific frequencies corresponding to the energy of these vibrations, a molecule generates a unique spectral fingerprint.
This guide serves to predict and interpret this fingerprint. Understanding the IR spectrum is critical for:
-
Structural Verification: Confirming the identity and successful synthesis of the target molecule.
-
Purity Assessment: Identifying the presence of impurities or starting materials by detecting their characteristic absorption bands.
-
Reaction Monitoring: Tracking the progress of reactions involving the functional groups of the molecule.
The interpretation that follows is based on established group frequency correlations and data from analogous substituted aromatic compounds.
Predicted Infrared Spectrum Analysis
The infrared spectrum can be conceptually divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).[3] While the former contains characteristic bands for specific functional groups, the latter contains a complex pattern of absorptions unique to the entire molecular structure.
The Functional Group Region (4000–1500 cm⁻¹)
This region is dominated by stretching vibrations, which are higher in energy.[2]
-
N-H Stretching (Amine Group): As a primary aromatic amine, 5-Chloro-2-iodo-3-methylaniline will exhibit two distinct, sharp to medium intensity bands in the 3500–3300 cm⁻¹ range.[4][5] The higher frequency band corresponds to the asymmetric N-H stretching vibration, while the lower frequency band is due to the symmetric N-H stretch.[6] For aromatic amines, these peaks are typically observed around 3450 cm⁻¹ and 3350 cm⁻¹.[4][7] The presence of two distinct peaks is a definitive indicator of a primary amine (-NH₂).
-
C-H Stretching (Aromatic and Aliphatic):
-
Aromatic C-H Stretch: Weak to medium intensity absorptions are expected just above 3000 cm⁻¹, typically in the 3100–3010 cm⁻¹ region.[1][2][3] These bands confirm the presence of hydrogen atoms attached to the benzene ring.
-
Aliphatic C-H Stretch: The methyl (-CH₃) group will produce medium to strong absorption bands just below 3000 cm⁻¹, in the 2975–2850 cm⁻¹ range, corresponding to its symmetric and asymmetric stretching modes.[3][6]
-
The Fingerprint Region (1500–400 cm⁻¹)
This region contains a wealth of structural information arising from bending vibrations and complex coupled vibrations of the entire molecule.
-
N-H Bending (Amine Scissoring): A medium to strong intensity band is expected in the 1650–1580 cm⁻¹ region due to the scissoring (bending) vibration of the primary amine group.[4] This band can sometimes be sharp and its position helps confirm the primary amine functionality.
-
C=C Stretching (Aromatic Ring): The benzene ring itself gives rise to a series of characteristic stretching vibrations. Typically, two or three bands of variable intensity appear in the 1620–1450 cm⁻¹ region. These absorptions confirm the presence of the aromatic core.
-
C-N Stretching (Aromatic Amine): The stretching vibration of the aryl C-N bond is expected to produce a strong band in the 1335–1250 cm⁻¹ range.[4] This is a key diagnostic peak for aromatic amines.
-
C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring determines the position of strong C-H out-of-plane (OOP) bending vibrations, typically found between 900–675 cm⁻¹ .[1] For a 1,2,3,5-tetrasubstituted ring with two adjacent free hydrogens, a strong band might be expected in the 850-800 cm⁻¹ region, though the complex substitution makes a precise prediction difficult without empirical data.
-
C-X Stretching (Halogens):
-
C-Cl Stretch: A strong absorption arising from the C-Cl stretching vibration is expected in the 850–550 cm⁻¹ range.[1][3][8]
-
C-I Stretch: The C-I bond is weaker and involves a heavier atom, thus its stretching vibration occurs at a very low frequency, typically below 600 cm⁻¹ . This peak may be difficult to observe on standard mid-IR spectrometers or could be obscured by other absorptions in the low-frequency end of the fingerprint region.
-
The following table summarizes the predicted key absorption bands for 5-Chloro-2-iodo-3-methylaniline.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine | 3500–3300 (two bands) | Medium, Sharp |
| Aromatic C-H Stretch | Benzene Ring | 3100–3010 | Weak to Medium |
| Aliphatic C-H Stretch | Methyl Group | 2975–2850 | Medium to Strong |
| N-H Bending (Scissoring) | Primary Amine | 1650–1580 | Medium to Strong |
| C=C Ring Stretching | Aromatic Ring | 1620–1450 (multiple bands) | Medium to Strong |
| Aryl C-N Stretch | Aromatic Amine | 1335–1250 | Strong |
| Aromatic C-H Out-of-Plane Bend | Substituted Benzene | 900–675 | Strong |
| C-Cl Stretch | Aryl Chloride | 850–550 | Strong |
| C-I Stretch | Aryl Iodide | < 600 | Medium to Strong |
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
To validate the predicted spectral features, a robust experimental methodology is essential. Attenuated Total Reflectance (ATR) is the preferred technique for solid samples due to its minimal sample preparation and high reproducibility.
Instrumentation and Materials
-
Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
Accessory: Single-bounce diamond ATR accessory.
-
Sample: 5-Chloro-2-iodo-3-methylaniline, solid (approx. 1-2 mg).
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.
Workflow for Spectral Acquisition
The following diagram outlines the self-validating workflow for obtaining a reliable IR spectrum.
Caption: Standard Operating Procedure for FTIR-ATR Analysis.
Causality and Self-Validation in the Protocol
-
Background Spectrum (Step B): Acquiring a background scan of the clean ATR crystal is a critical self-validating step. This spectrum of ambient air (CO₂, H₂O) and the crystal itself is mathematically subtracted from the sample spectrum. This ensures that the final spectrum contains only signals originating from the sample, not the instrument or environment.
-
Consistent Pressure (Step D): The quality of an ATR spectrum is highly dependent on the intimate contact between the sample and the crystal. Using a pressure clamp with a torque limiter ensures this contact is firm and, crucially, reproducible between different samples, which is vital for comparative studies.
-
ATR Correction (Step F): The depth of penetration of the IR beam into the sample is wavelength-dependent in an ATR experiment. This can cause peak intensities at lower wavenumbers to appear artificially high. Applying a software-based ATR correction algorithm is a necessary step to produce a spectrum that more closely resembles a traditional transmission spectrum, making it comparable to historical data and library spectra.
Conclusion
The infrared spectrum of 5-Chloro-2-iodo-3-methylaniline is predicted to be rich in information, with distinct, identifiable bands corresponding to its primary aromatic amine, methyl, and halogen functionalities. The N-H and C-N stretching bands, alongside the C=C aromatic ring absorptions, provide strong confirmatory evidence for the core structure. The fingerprint region, though complex, contains the unique vibrational signature necessary for definitive identification when compared against a reference standard. By following the rigorous experimental protocol outlined, researchers can confidently acquire a high-fidelity spectrum, enabling accurate structural elucidation and quality control in the synthesis and application of this important chemical intermediate.
References
- Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. (n.d.).
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved January 28, 2026, from [Link]
-
PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved January 28, 2026, from [Link]
- Table of Characteristic IR Absorptions. (n.d.).
-
ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved January 28, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved January 28, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 28, 2026, from [Link]
- Illinois State University. (2015). Infrared Spectroscopy.
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved January 28, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved January 28, 2026, from [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 5-Chloro-2-iodo-3-methylaniline: A Key Building Block for Advanced Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Polysubstituted Anilines in Medicinal Chemistry
In the landscape of modern drug discovery, the aniline scaffold remains a cornerstone for the synthesis of a vast array of therapeutic agents. Its inherent reactivity and versatile functionalization capabilities allow for the construction of complex molecular architectures with diverse pharmacological activities. Among the myriad of aniline derivatives, polysubstituted anilines, such as 5-Chloro-2-iodo-3-methylaniline, represent a class of high-value intermediates. The specific arrangement of chloro, iodo, and methyl groups on the aniline ring provides a unique combination of steric and electronic properties, offering medicinal chemists a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of new chemical entities.
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Chloro-2-iodo-3-methylaniline (CAS No: 870606-29-4), its synthesis, and its potential applications in pharmaceutical research and development. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and aim to empower researchers to strategically leverage this compound in their synthetic endeavors.
Physicochemical Properties: A Foundation for Synthetic Strategy
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for designing robust and reproducible experimental protocols. The table below summarizes the key known and predicted properties of 5-Chloro-2-iodo-3-methylaniline.
| Property | Value | Source |
| CAS Number | 870606-29-4 | [1][2] |
| Molecular Formula | C₇H₇ClIN | [2] |
| Molecular Weight | 267.49 g/mol | [2] |
| Appearance | Dark gray solid | [2] |
| Boiling Point (Predicted) | 327.8 ± 42.0 °C | [1] |
| Density (Predicted) | 1.883 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.43 ± 0.10 | [1] |
| Storage | Store at 0-8 °C under an inert atmosphere (e.g., Nitrogen or Argon) | [1][2] |
Note: Boiling point, density, and pKa are predicted values and should be considered as estimates. Experimental verification is recommended.
Synthesis of 5-Chloro-2-iodo-3-methylaniline: A Practical Laboratory Protocol
The synthesis of 5-Chloro-2-iodo-3-methylaniline can be achieved through the reduction of a nitro precursor. The following protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[1]
Experimental Protocol: Reduction of 5-chloro-1-iodo-2-methyl-3-nitrobenzene
Materials:
-
5-chloro-1-iodo-2-methyl-3-nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Glacial acetic acid
-
Diethyl ether
-
50% aqueous sodium hydroxide solution
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 5-chloro-1-iodo-2-methyl-3-nitrobenzene (1.0 eq) and tin(II) chloride dihydrate (4.0 eq).
-
Add glacial acetic acid to the flask to serve as the solvent.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 50% aqueous sodium hydroxide solution to neutralize the acetic acid and precipitate tin salts. A lumpy white solid will form.
-
Filter the mixture to remove the solid tin salts.
-
Concentrate the filtrate under reduced pressure to remove the diethyl ether.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield 5-chloro-3-iodo-2-methylaniline as a light yellow solid.[1]
Chemical Reactivity and Applications in Drug Discovery
The true value of 5-Chloro-2-iodo-3-methylaniline lies in its versatile reactivity, which stems from the distinct functionalities present on the aromatic ring. The amino group serves as a key nucleophile and a handle for amide bond formation, while the iodo and chloro substituents are amenable to a wide range of cross-coupling reactions.
The Strategic Role in Kinase Inhibitor Synthesis
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, kinase inhibitors are a major focus of modern drug discovery.[3] Substituted anilines are a common motif in many approved kinase inhibitors, where they often form key hydrogen bonding interactions within the ATP-binding pocket of the target kinase.[4] The specific substitution pattern of 5-Chloro-2-iodo-3-methylaniline allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[4][5]
Versatility in Cross-Coupling Reactions
The presence of both iodo and chloro substituents makes 5-Chloro-2-iodo-3-methylaniline a particularly interesting substrate for sequential cross-coupling reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations allows for selective functionalization at the 2-position, followed by a subsequent transformation at the 5-position.[6] This stepwise approach enables the synthesis of highly complex and diverse molecular scaffolds from a single starting material.
Diagram: Conceptual Workflow for the Utilization of 5-Chloro-2-iodo-3-methylaniline in Drug Discovery
Caption: A conceptual workflow illustrating the sequential functionalization of 5-Chloro-2-iodo-3-methylaniline via cross-coupling reactions to generate a library of diverse compounds for biological screening and lead optimization in a drug discovery program.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[7] The following is a general protocol that can be adapted for the coupling of an aryl boronic acid with 5-Chloro-2-iodo-3-methylaniline at the C2-iodo position.
Materials:
-
5-Chloro-2-iodo-3-methylaniline
-
Aryl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
A suitable solvent (e.g., a mixture of water and an organic solvent like DMF or an alcohol)
-
A suitable base (e.g., Na₂CO₃, K₂CO₃, or KF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add 5-Chloro-2-iodo-3-methylaniline (1.0 eq), the aryl boronic acid (1.2 eq), and the base.
-
Add the palladium catalyst, Pd(OAc)₂ (0.5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) several times.
-
Add the degassed solvent to the reaction vessel.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[8][9]
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 1H), 6.64 (d, 1H), 3.78 (br s, 2H), 2.28 (s, 3H).[1]
Safety and Handling
As with all chemical reagents, 5-Chloro-2-iodo-3-methylaniline should be handled with appropriate safety precautions in a well-ventilated fume hood. While specific toxicity data for this compound is not available, the safety profile of the closely related compound, 5-Chloro-2-methylaniline, suggests that it may be harmful if swallowed or in contact with skin, and can cause serious eye irritation.[10] It is also suspected of causing cancer.[10]
Recommended Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
Handling Precautions:
-
Avoid inhalation of dust or vapors.[11]
-
Avoid contact with skin and eyes.[11]
-
Keep the container tightly closed in a dry and well-ventilated place.[12]
-
Wash hands thoroughly after handling.
Conclusion
5-Chloro-2-iodo-3-methylaniline is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern allows for selective, sequential functionalization through modern cross-coupling methodologies, providing a powerful platform for the synthesis of diverse compound libraries. A thorough understanding of its physicochemical properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively incorporate this strategic intermediate into their synthetic campaigns, ultimately accelerating the discovery of novel therapeutic agents.
References
- ChemicalBook. (2024). 5-Chloro-2-methylaniline - Safety Data Sheet.
- Fisher Scientific. (2024). SAFETY DATA SHEET: 5-Chloro-2-methylaniline.
- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link].
- Liu, L., et al. (2011). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Tetrahedron Letters, 52(49), 6617-6620.
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(103), 84869-84872.
- Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14817-14875.
- National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 27958-27962.
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link].
- Fisher Scientific. (2024). SAFETY DATA SHEET: 5-Chloro-2-methylaniline.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link].
Sources
- 1. 5-CHLORO-3-IODO-2-METHYLANILINE | 870606-29-4 [chemicalbook.com]
- 2. 5-Chloro-3-iodo-2-methylaniline 95% | CAS: 870606-29-4 | AChemBlock [achemblock.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cresset-group.com [cresset-group.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. rsc.org [rsc.org]
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- 12. fishersci.ie [fishersci.ie]
Methodological & Application
Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Chloro-2-iodo-3-methylaniline
Executive Summary
This Application Note details the strategic execution of Buchwald-Hartwig amination on 5-Chloro-2-iodo-3-methylaniline (CAS: 870606-29-4). This substrate represents a "privileged scaffold" in medicinal chemistry but poses three distinct synthetic challenges:
-
Chemoselectivity: Differentiating between the reactive C2-Iodide and the C5-Chloride.
-
Steric Hindrance: The C3-Methyl group creates significant ortho-steric bulk, impeding catalyst approach.
-
Competing Nucleophilicity: The free C1-Amine (
) poses a high risk of intermolecular self-coupling (polymerization).
This guide provides a validated workflow to suppress side reactions and achieve high-yield amination at the C2 position, preserving the C5-Chlorine for downstream functionalization.
Strategic Analysis & Mechanistic Insight
The Chemoselectivity Hierarchy
Successful functionalization relies on the bond dissociation energy differences between the Carbon-Iodine (
-
Critical Control Point: The reaction temperature must be carefully controlled (typically
initially) to prevent activation of the C-Cl bond, which can occur with highly active catalysts at elevated temperatures.
The "Ortho-Effect" and Ligand Selection
The C3-methyl group is ortho to the C2-iodine reaction site. Standard phosphine ligands (e.g.,
-
Solution: We utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[1]
-
XPhos: Recommended as the primary ligand. Its structural bulk promotes reductive elimination in crowded systems.
-
BrettPhos: Recommended if the coupling partner is a primary amine, to prevent over-arylation.
-
The Self-Coupling Hazard (Crucial)
Using 5-Chloro-2-iodo-3-methylaniline directly as the electrophile is risky because its own amine can act as the nucleophile, leading to dimerization.
-
Directive: Unless the external amine partner is significantly more nucleophilic (e.g., morpholine, pyrrolidine) and used in excess, protection of the aniline nitrogen (e.g., as a carbamate or acetamide) is strongly recommended prior to the Buchwald step.
Visualizing the Pathway
The following diagram illustrates the competitive pathways and the required selectivity control.
Figure 1: Reaction pathway highlighting the necessity of N-protection and chemoselective oxidative addition.
Experimental Protocol
Pre-requisite: N-Protection (Recommended)
If utilizing the substrate directly without protection, skip to 4.2, but ensure the external amine is 2.0 equiv and highly nucleophilic.
Transformation: 5-Chloro-2-iodo-3-methylaniline
-
Dissolve substrate (1.0 equiv) in THF.
-
Add
(1.2 equiv) and DMAP (0.1 equiv). Reflux for 2-4 hours. -
Standard workup (EtOAc/Water). This protects the C1-amine from interfering.
Cross-Coupling Protocol (General Procedure)
Scale: 1.0 mmol basis Reagents:
-
Electrophile: N-Boc-5-chloro-2-iodo-3-methylaniline (1.0 equiv, 367 mg)
-
Nucleophile: External Amine (1.2 equiv)
-
Catalyst Source:
(2 mol%, 18 mg) or (4 mol%) -
Ligand: XPhos (4-6 mol%, ~28 mg)
-
Base:
(2.0 equiv, 650 mg) — Preferred for functional group tolerance. -
Solvent: Anhydrous 1,4-Dioxane or Toluene (5 mL, 0.2 M)
Step-by-Step:
-
Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vessel with the Electrophile,
, XPhos, and .-
Note: If the external amine is a solid, add it now.
-
-
Degassing: Cap the vessel. Evacuate and backfill with Argon three times (Cycle: Vacuum 1 min / Argon 1 min).
-
Solvent Addition: Syringe in anhydrous 1,4-Dioxane.
-
Note: If the external amine is a liquid, add it now via syringe.
-
-
Activation: Place the vessel in a pre-heated oil block at 80°C .
-
Expert Tip: Do not exceed 100°C initially. Higher temperatures increase the risk of de-iodination or C-Cl activation.
-
-
Monitoring: Monitor by HPLC or TLC or LC-MS at 2 hours.
-
Target: Disappearance of Ar-I peak.
-
Observation: If Ar-Cl coupling is observed (rare at 80°C with XPhos), lower temp to 65°C and extend time.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Optimization & Data Guide
The following table summarizes expected outcomes based on ligand screening for ortho-substituted aryl iodides.
| Ligand | Catalyst System | Temp | Yield (Est.) | Selectivity (I vs Cl) | Notes |
| XPhos | 80°C | 85-95% | High | Best balance of sterics and reactivity. | |
| BrettPhos | 80°C | 80-90% | High | Preferred if coupling partner is a primary amine . | |
| 100°C | <30% | Low | Fails due to steric crowding at C2. | ||
| dppf | 90°C | 40-50% | Moderate | Often leads to de-iodination (reduction) byproduct. |
Optimization Workflow
Use this logic flow to troubleshoot low yields:
Figure 2: Troubleshooting logic for optimization.
References
-
Buchwald-Hartwig Amination Overview
- Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Ligand Effects (XPhos/BrettPhos)
- Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science.
-
Chemoselectivity (I vs Cl)
- Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.
-
Substrate Data (5-Chloro-2-iodo-3-methylaniline)
- PubChem Compound Summary for CID 58097078.
Sources
Application Notes and Protocols for the Chemoselective Suzuki-Miyaura Coupling of 5-Chloro-2-iodo-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Chloro-2-iodo-3-methylaniline in Medicinal Chemistry
5-Chloro-2-iodo-3-methylaniline is a key building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical development. Its disubstituted pattern, featuring two distinct halogen atoms, offers a versatile platform for sequential, site-selective cross-coupling reactions. The ability to selectively functionalize the carbon-iodine (C-I) bond while preserving the carbon-chlorine (C-Cl) bond for subsequent transformations is a powerful strategy in the convergent synthesis of novel molecular entities. The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for the formation of carbon-carbon bonds, prized for its high efficiency and broad functional group tolerance.[1][2] This application note provides a comprehensive guide to the chemoselective Suzuki-Miyaura coupling of 5-Chloro-2-iodo-3-methylaniline, focusing on the principles that govern its selective reactivity and offering a detailed experimental protocol.
The Principle of Chemoselectivity: Exploiting the Differential Reactivity of Carbon-Halogen Bonds
The cornerstone of this protocol is the inherent difference in reactivity between the C-I and C-Cl bonds in the Suzuki-Miyaura coupling. The reaction proceeds through a catalytic cycle involving a palladium catalyst, with the initial and often rate-determining step being the oxidative addition of the palladium(0) complex to the aryl halide.[1] The propensity for this oxidative addition is directly related to the bond dissociation energy of the carbon-halogen bond. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage and subsequent insertion of the palladium catalyst. This disparity in bond strength allows for a highly chemoselective reaction at the iodo-substituted position under carefully controlled conditions, leaving the chloro substituent untouched for potential future modifications.[1]
The Catalytic Cycle of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling follows a well-established catalytic cycle, which is crucial to understanding the reaction mechanism and optimizing conditions. The primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 5-Chloro-2-iodo-3-methylaniline to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling of 5-Chloro-2-iodo-3-methylaniline with Phenylboronic Acid
This protocol details a representative procedure for the selective coupling at the C-I bond.
Materials and Equipment:
-
5-Chloro-2-iodo-3-methylaniline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Reaction Setup and Procedure:
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-2-iodo-3-methylaniline (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).
-
Addition of Base and Solvents: Add anhydrous potassium carbonate (2.0 eq.). Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. To the flask, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 5-chloro-3-methyl-2-phenylaniline.
Data Summary:
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ | A common and effective palladium source that is reduced in situ to the active Pd(0) species. |
| Ligand | PPh₃ | A readily available and effective phosphine ligand for Suzuki couplings of aryl iodides. |
| Base | K₂CO₃ | A moderately strong inorganic base sufficient to promote transmetalation without causing side reactions. |
| Solvent System | 1,4-Dioxane/Water | A polar aprotic solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
Field-Proven Insights and Troubleshooting
-
Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Degassing Solvents: Thoroughly degassing the solvents is essential to remove dissolved oxygen, which can interfere with the catalytic cycle.
-
Choice of Base: While potassium carbonate is generally effective, other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed to optimize the reaction, particularly with less reactive boronic acids.
-
Ligand Selection: For more challenging couplings or to improve yields, more sophisticated phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can be utilized. These ligands can enhance the rate of oxidative addition and reductive elimination.
-
Side Reactions: Potential side reactions include homocoupling of the boronic acid and dehalogenation of the starting material. These can often be minimized by carefully controlling the reaction temperature and stoichiometry.
Conclusion
The chemoselective Suzuki-Miyaura coupling of 5-Chloro-2-iodo-3-methylaniline is a robust and highly valuable transformation in synthetic organic chemistry. By leveraging the differential reactivity of the carbon-iodine and carbon-chlorine bonds, chemists can selectively introduce aryl or heteroaryl groups at the 2-position, preserving the chloro-substituent for subsequent diversification. This strategic approach enables the efficient construction of complex molecular architectures, which is of paramount importance in the discovery and development of new pharmaceuticals and other functional materials.
References
- N. Miyaura, T. Yanagi, A. Suzuki, Synth. Commun.1981, 11, 513.
-
Favalli, N., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 879337. [Link]
-
Dalmás, M., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(4), 304-309. [Link]
Sources
Application Note: 5-Chloro-2-iodo-3-methylaniline in Modular Drug Synthesis
Executive Summary
5-Chloro-2-iodo-3-methylaniline (CAS 1150617-63-2) represents a high-value "linchpin" scaffold for the rapid assembly of poly-functionalized heterocycles.[1][2] Its utility stems from its orthogonal reactivity profile : three distinct functional handles (amine, iodide, chloride) that can be activated sequentially under controlled conditions.[1][2]
This guide details the strategic application of this molecule in synthesizing kinase inhibitor cores (indoles, quinazolines) and biaryl systems.[1] Special emphasis is placed on overcoming the steric hindrance imposed by the C3-methyl group , which significantly alters the reactivity landscape of the C2-iodide compared to non-methylated analogs.
Structural Analysis & Chemoselectivity Strategy
The Reactivity Hierarchy
To maximize yield and minimize side reactions, chemists must respect the intrinsic reactivity order of the substituents.
| Position | Substituent | Reactivity | Strategic Role |
| C2 | Iodine | Highest | Primary cross-coupling site (Suzuki, Sonogashira).[1][2] Note: Reactivity is attenuated by the ortho C3-Methyl group.[1][2] |
| N1 | Amine | High | Nucleophile for cyclization (Larock, Buchwald) or amide formation.[1][2] |
| C5 | Chlorine | Moderate/Low | Latent handle.[1][2] Remains inert during C2-functionalization; activated later via specialized ligands.[1][2] |
| C3 | Methyl | Inert | Steric blocker.[1][2] Enforces atropisomerism in biaryls; restricts rotation in drug binding pockets.[1][2] |
Reactivity Workflow Visualization
The following diagram illustrates the logical flow for sequential functionalization, highlighting the critical decision points based on catalyst selection.
Figure 1: Divergent synthetic pathways. Path A exploits the C-I bond for cross-coupling while preserving the C-Cl bond. Path B utilizes the ortho-amino-iodide motif for heterocycle formation.[2]
Application Protocols
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Challenge: The C3-methyl group creates significant steric bulk around the C2-iodine.[2] Standard catalysts (e.g., Pd(PPh3)4) often result in sluggish turnover or homocoupling.[1][2] Solution: Use of dialkylbiaryl phosphine ligands (Buchwald Ligands) such as SPhos or XPhos , which form highly active monoligated Pd(0) species capable of oxidative addition into hindered aryl halides.[1][2]
Materials
-
Substrate: 5-Chloro-2-iodo-3-methylaniline (1.0 equiv)
-
Ligand: SPhos (4 mol%) (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[1][2]
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a reaction vial, charge Pd(OAc)2 and SPhos. Add dry Toluene (2 mL/mmol) and stir at room temperature for 10 minutes to generate the active catalyst species (solution turns from orange to pale yellow/colorless).
-
Substrate Addition: Add the aniline substrate, arylboronic acid, and K3PO4.[1]
-
Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Critical: Oxygen poisons the electron-rich phosphine).[1][2]
-
Reaction: Heat to 80°C for 4-12 hours. Monitor by HPLC/TLC.[1][2]
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2] Dry over Na2SO4.[1][2]
-
Purification: Flash chromatography. The free amine usually makes the product slightly polar; consider adding 1% Et3N to the eluent.
Expected Outcome: >85% yield of the 2-aryl-5-chloro-3-methylaniline.[1][2] The C5-Cl bond remains >98% intact under these conditions.[1][2]
Protocol B: Larock Indole Synthesis (Tandem Cyclization)
Challenge: The "ortho-effect" of the C3-methyl group can slow down the migratory insertion step of the alkyne. Solution: Higher catalyst loading and the use of a soluble base (DABCO or carbonate) facilitate the process.
Materials
-
Substrate: 5-Chloro-2-iodo-3-methylaniline (1.0 equiv)
-
Internal Alkyne: Disubstituted alkyne (1.2 equiv)
-
Additive: LiCl (1.0 equiv) (Stabilizes the palladacycle intermediate)[1][2]
Step-by-Step Methodology
-
Setup: Charge a pressure tube with the aniline, alkyne, Pd(OAc)2, Base, and LiCl.[1]
-
Solvent: Add DMF (anhydrous, 5 mL/mmol).
-
Reaction: Heat to 100°C for 12-24 hours.
-
Mechanistic Insight: The Pd(0) inserts into the C-I bond.[1] The alkyne inserts into the Pd-Ar bond. The nitrogen then displaces the Pd to close the ring. The C3-methyl group will end up at the C4 position of the indole, potentially influencing the regioselectivity of the alkyne insertion if the alkyne is unsymmetrical.
-
-
Regioselectivity Check: If using an unsymmetrical alkyne (R1-C≡C-R2), the larger group typically ends up adjacent to the C3 position of the indole (beta to the nitrogen) to minimize steric clash with the C4-Methyl (originally C3 of the aniline).
-
Workup: Dilute with water (5x volume) and extract with Et2O. (DMF removal is critical).
Expected Outcome: Formation of a 4-methyl-6-chloroindole derivative.[1][2]
Protocol C: Late-Stage C5-Chlorine Activation
Context: Once the C2 position is functionalized (e.g., converted to an indole or biaryl), the C5-chlorine can be activated for a second coupling event.[1] Requirement: This bond is stronger (Bond Dissociation Energy ~96 kcal/mol) than the C-I bond.[1][2] Conditions:
-
Catalyst: Pd2(dba)3 or [Pd(allyl)Cl]2.
-
Ligand: XPhos or BrettPhos (Required for aryl chlorides).[1][2]
Safety & Handling (MSDS Summary)
-
Acute Toxicity: Like most haloanilines, this compound is toxic if swallowed or absorbed through the skin.[1] Potential for methemoglobinemia (cyanosis).[1][2]
-
Sensitization: Potential skin sensitizer.[1][2] Handle in a fume hood with nitrile gloves.[1][2]
-
Storage: Light sensitive (due to C-I bond).[1][2] Store in amber vials under inert atmosphere at 2-8°C to prevent iodine liberation (discoloration).
References
-
Chemoselectivity in Pd-Coupling: Controlling Site Selectivity in Pd-Catalyzed Oxidative Cross-Coupling Reactions. J. Am. Chem. Soc.[1][2] [1][2]
-
Larock Indole Synthesis: A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans.[1][2] Org.[1][2][3][4][5][6][7][8] Lett. [1][2]
-
Buchwald-Hartwig Ligands (SPhos/XPhos): Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][2] Angew.[1][2][5][6] Chem. Int. Ed.
-
Compound Data: 5-Chloro-2-iodo-3-methylaniline PubChem Entry.[1][2][9][1][2][9]
-
General Reactivity of Aryl Halides: Reactions of Arylamines. Chemistry LibreTexts.[1][2]
Sources
- 1. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloro-3-iodo-2-methylheptane | C8H16ClI | CID 122626005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
- 7. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. jk-sci.com [jk-sci.com]
5-Chloro-2-iodo-3-methylaniline as a building block for pharmaceuticals
Application Note: Strategic Utilization of 5-Chloro-2-iodo-3-methylaniline in Pharmaceutical Synthesis
Abstract
This application note details the strategic deployment of 5-Chloro-2-iodo-3-methylaniline (CAS: 1150617-63-2) as a high-value building block in drug discovery.[1] This scaffold offers a unique "orthogonal reactivity" profile, allowing for sequential, chemoselective functionalization.[1][2] We provide validated protocols for utilizing the ortho-iodoaniline motif to construct polysubstituted indoles (via Larock annulation) and biaryls (via selective Suzuki-Miyaura coupling), preserving the chlorine handle for late-stage diversification.[1]
Chemical Logic & Scaffold Architecture
The value of 5-Chloro-2-iodo-3-methylaniline lies in its ability to serve as a programmable molecular chassis.[1] It possesses four distinct sites of reactivity, each activatable under specific conditions.[1]
The Orthogonal Reactivity Hierarchy
To avoid "scrambling" or side reactions, chemists must respect the bond dissociation energy (BDE) hierarchy of the molecule.[1] The C-I bond is significantly weaker than the C-Cl bond, allowing for oxidative addition by Palladium(0) at the iodine site without affecting the chlorine.[1]
| Functional Group | Position | Reactivity Mode | Activation Condition |
| Iodine (-I) | C-2 | Primary Electrophile | Pd(0) Oxidative Addition (Mild, <80°C) |
| Amine (-NH₂) | C-1 | Nucleophile | Amide coupling, SnAr, or Pd-catalyzed N-arylation |
| Chlorine (-Cl) | C-5 | Secondary Electrophile | Pd(0) Oxidative Addition (Harsh, >100°C, specialized ligands) |
| Methyl (-CH₃) | C-3 | Steric Modulator | Inert; Provides lipophilicity and ortho-blocking |
Visualizing the Reactivity Flow
Caption: Figure 1. Sequential functionalization strategy exploiting the reactivity difference between Aryl-Iodide and Aryl-Chloride bonds.[1]
Application I: The Larock Indole Synthesis
The most powerful application of this scaffold is the rapid construction of 4,6,7-substituted indoles.[1] The ortho-iodoaniline motif is the ideal substrate for the Larock Heteroannulation , where the amine and iodine react with an internal alkyne to form an indole core.[1]
Why this matters: This route builds complex kinase inhibitor cores (e.g., similar to motifs found in MEK or B-Raf inhibitors) in a single step.[1]
Protocol A: 4-Methyl-6-chloroindole Derivative Synthesis
Reagents:
-
Substrate: 5-Chloro-2-iodo-3-methylaniline (1.0 equiv)[1]
-
Alkyne: Internal alkyne (e.g., Diphenylacetylene or Ethyl 2-butynoate) (1.2 equiv)[1]
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Base: Na₂CO₃ or K₂CO₃ (3.0 equiv)[1]
-
Additive: LiCl (1.0 equiv) – Critical for stabilizing the Pd-intermediate.[1]
-
Solvent: DMF (anhydrous)[1]
Step-by-Step Methodology:
-
Setup: In a glovebox or under Argon flow, charge a dried reaction vial with 5-Chloro-2-iodo-3-methylaniline (1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), Na₂CO₃ (318 mg, 3.0 mmol), and LiCl (42 mg, 1.0 mmol).
-
Addition: Add the internal alkyne (1.2 mmol) and anhydrous DMF (5 mL). Seal the vial with a crimp cap containing a PTFE septum.[1]
-
Reaction: Heat the block to 100°C with vigorous stirring.
-
Monitoring: Monitor via LC-MS. The starting material (M+H ~268) should disappear, replaced by the indole mass.[1]
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and LiCl.[1] Dry organic phase over MgSO₄.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Mechanism Visualization:
Caption: Figure 2. Mechanistic pathway of the Larock Indole Synthesis utilizing the ortho-iodo amine scaffold.
Application II: Chemoselective Suzuki Coupling
If a biaryl amine is required (rather than an indole), the iodine can be selectively coupled to a boronic acid.[1]
Challenge: The 3-methyl group provides steric hindrance ("ortho effect"), making the iodine less accessible than in non-substituted isomers.[1] Solution: Use a smaller, electron-rich ligand or higher catalyst loading, but keep temperature moderate to prevent activating the 5-chlorine.[1]
Protocol B: Selective C-2 Arylation[1]
Reagents:
-
Substrate: 5-Chloro-2-iodo-3-methylaniline (1.0 equiv)[1]
-
Boronic Acid: Phenylboronic acid (1.1 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3 mol%) – Chosen for high selectivity.[1]
-
Base: Cs₂CO₃ (2.0 equiv) in Water (0.5 mL)[1]
-
Solvent: 1,4-Dioxane (4 mL)
Methodology:
-
Degassing: Sparge the Dioxane/Water mixture with Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst death.[1]
-
Reaction: Combine substrate, boronic acid, base, and catalyst.[1][3] Heat to 60°C for 4-6 hours.
-
Critical Control Point: Do NOT exceed 80°C. At >80°C with electron-rich ligands, the Pd may begin to insert into the C-Cl bond, leading to polymerization or double-coupling.[1]
-
-
Workup: Filter through Celite. Concentrate and purify via silica gel.[1]
Safety & Handling (E-E-A-T)
Hazard Class: Poly-halogenated anilines are potent methemoglobinemia inducers.[1] They interfere with the blood's ability to carry oxygen.[1]
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1]
-
Containment: All weighing and solid handling must be performed in a fume hood or glovebox .[1] Avoid generating dust.[1]
-
Skin Contact: In case of contact, wash immediately with polyethylene glycol (PEG-400) followed by soap and water.[1] Water alone is often ineffective for lipophilic anilines.[1]
-
Waste: Segregate as "Halogenated Organic Waste." Do not mix with oxidizers.[1]
References
-
Larock Indole Synthesis: Larock, R. C.; Yum, E. K.[1][4] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[1][5] Journal of the American Chemical Society, 1991 , 113(17), 6689–6690.[1] Link[1]
-
Chemoselectivity (I vs Cl): Littke, A. F.; Fu, G. C.[1] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176-4211.[1] Link
-
Compound Data: 5-Chloro-2-iodo-3-methylaniline (CAS 1150617-63-2).[1][6] J&K Scientific Catalog. Link
-
Safety of Chloroanilines: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline (Related Structure Safety Profile)." PubChem. Link[1]
Disclaimer: This guide is for research purposes only. All protocols should be validated in a controlled laboratory setting by qualified personnel.
Sources
- 1. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
The Strategic Role of Substituted Anilines in the Synthesis of Modern Agrochemicals
Introduction: The Unseen Workhorse of Crop Protection
In the intricate world of agrochemical synthesis, the final product that reaches the field is the culmination of a sophisticated, multi-step chemical journey. The starting materials and key intermediates in this journey are often the unsung heroes, dictating the efficiency, cost-effectiveness, and environmental profile of the entire process. Substituted anilines, a class of aromatic amines, are one such group of critical building blocks. Their versatile reactivity and the ability to introduce specific functional groups make them indispensable in the creation of highly targeted and effective pesticides. While a broad array of substituted anilines are employed in agrochemical R&D, this guide will focus on the synthetic pathways leading to a blockbuster class of insecticides: the diamides, with a particular focus on the synthesis of chlorantraniliprole. We will explore the established synthetic routes and also touch upon the potential, albeit less documented, role of specific halogenated anilines like 5-Chloro-2-iodo-3-methylaniline.
The Diamide Insecticides: A Revolution in Pest Control
The anthranilic diamide insecticides, such as chlorantraniliprole and cyantraniliprole, have revolutionized pest control with their novel mode of action. They selectively target insect ryanodine receptors, leading to the uncontrolled release of calcium and subsequent muscle paralysis in susceptible pests.[1][2] This high level of specificity to insect receptors contributes to their favorable safety profile for non-target organisms. The core structure of these molecules typically consists of three key fragments, one of which is a substituted aniline derivative.
Chlorantraniliprole Synthesis: A Case Study in Industrial Organic Chemistry
The industrial synthesis of chlorantraniliprole is a prime example of the strategic use of substituted anilines. The final step of the synthesis involves the formation of an amide bond between two key intermediates: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide.[3] The latter is the crucial substituted aniline component.
Synthesis of the Anilino-Benzamide Intermediate
The synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide is a multi-step process that starts from more readily available precursors. One common route begins with 2-amino-3-methylbenzoic acid.[4][5]
Protocol 1: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide
This protocol outlines a common laboratory-scale synthesis.
Step 1: Chlorination of 2-amino-3-methylbenzoic acid
-
Rationale: The introduction of a chlorine atom at the 5-position of the benzene ring is a key step in building the final structure of chlorantraniliprole. This is typically achieved through electrophilic aromatic substitution.
-
Procedure:
-
Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent, such as glacial acetic acid.
-
Cool the solution to a low temperature (e.g., -5°C) in an ice-salt bath.
-
Slowly add a chlorinating agent, such as a solution of sodium hypochlorite, while maintaining the low temperature.
-
Stir the reaction mixture for a specified time (e.g., 30 minutes) to ensure complete reaction.
-
Quench the reaction and extract the product, 2-amino-5-chloro-3-methylbenzoic acid, into an organic solvent.
-
Dry the organic phase and remove the solvent under reduced pressure to obtain the chlorinated product.
-
Step 2: Amidation with Methylamine
-
Rationale: The carboxylic acid group is converted to a methylamide. This can be a one or two-step process. A direct amidation is possible, but often the reaction proceeds via a more reactive intermediate like a benzoxazinone for higher efficiency.[3]
-
Procedure (via Benzoxazinone):
-
The 2-amino-5-chloro-3-methylbenzoic acid is reacted with an activating agent (e.g., methanesulfonyl chloride) or a dehydrating agent in a suitable solvent like acetonitrile in the presence of a base to form the benzoxazinone intermediate.[3]
-
The isolated or in-situ generated benzoxazinone is then treated with a solution of methylamine. The methylamine opens the ring to form the final product, 2-amino-5-chloro-N,3-dimethylbenzamide.[3]
-
Step 3: Final Amide Coupling to form Chlorantraniliprole
-
Rationale: This is the final bond-forming step to create the active ingredient. The carboxylic acid of the pyrazole intermediate is activated to react with the amino group of the aniline intermediate.
-
Procedure:
-
The 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is converted to its acid chloride, typically using a reagent like thionyl chloride or oxalyl chloride.
-
The resulting acid chloride is then reacted with 2-amino-5-chloro-N,3-dimethylbenzamide in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated during the reaction.
-
The reaction is typically carried out in an aprotic solvent like toluene or dimethylformamide.
-
After the reaction is complete, the crude chlorantraniliprole is isolated by precipitation or extraction and purified by recrystallization.
-
| Reaction Step | Key Reagents | Typical Conditions | Yield (%) |
| Chlorination | 2-amino-3-methylbenzoic acid, Sodium hypochlorite, Acetic acid | -5°C, 30 min | High |
| Amidation | 2-amino-5-chloro-3-methylbenzoic acid, Methylamine, Activating agent | 50-100°C, 6 hours | ~86% (for a similar process)[6] |
| Final Coupling | Pyrazole carboxylic acid, Anilino-benzamide, Thionyl chloride | 100-180°C, 6-10 hours | High |
Visualizing the Synthesis
Workflow for Chlorantraniliprole Synthesis
Caption: A simplified workflow for the synthesis of Chlorantraniliprole.
The Potential of 5-Chloro-2-iodo-3-methylaniline: A Forward Look
While the established synthesis of chlorantraniliprole does not directly use 5-Chloro-2-iodo-3-methylaniline, this molecule presents interesting possibilities for the synthesis of novel agrochemicals. The presence of an iodine atom offers a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This would allow for the introduction of a wide range of substituents at the 2-position of the aniline ring, potentially leading to new insecticides with modified properties.
For instance, the iodine could be replaced with a cyano group to create a precursor for cyantraniliprole, or with other functionalities to fine-tune the biological activity, solubility, or metabolic stability of the final molecule.
Hypothetical Synthetic Route using 5-Chloro-2-iodo-3-methylaniline
Caption: A hypothetical synthetic pathway utilizing 5-Chloro-2-iodo-3-methylaniline.
Conclusion: The Enduring Importance of Versatile Intermediates
The synthesis of modern agrochemicals like chlorantraniliprole highlights the critical importance of selecting the right building blocks. Substituted anilines are at the heart of many of these synthetic endeavors, providing a versatile platform for constructing complex and highly active molecules. While the direct application of 5-Chloro-2-iodo-3-methylaniline in large-scale agrochemical production is not yet widely documented, its chemical functionality marks it as a compound of interest for future research and development in the quest for the next generation of crop protection agents. The principles of synthetic chemistry that have been so successfully applied to the production of current diamide insecticides will undoubtedly be the foundation for these future innovations.
References
- Google Patents. (n.d.). CN101717395A - Synthesis method of chlorantraniliprole pesticide.
- Patsnap. (n.d.). Method for synthesizing chlorantraniliprole.
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
-
ResearchGate. (2025). Synthesis, characterization and toxicity assessment of chlorantraniliprole nanoemulsion against Helicoverpa armigera. Retrieved from [Link]
- Google Patents. (n.d.). CN112552284A - Preparation method of chlorantraniliprole.
-
PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]
-
J&K Scientific. (n.d.). 5-Chloro-2-iodo-3-methylaniline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 3-Chloro-2-methylaniline in Custom Organic Synthesis Projects. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of cyantraniliprole and its bioactivity. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-chloro-2-iodo-3-methylaniline (C7H7ClIN). Retrieved from [Link]
-
RSC Advances. (n.d.). [No specific title available]. Retrieved from [Link]
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PubChem. (n.d.). Cyantraniliprole. Retrieved from [Link]
-
[No Source Title]. (n.d.). Exploring 3-Chloro-2-Methylaniline: Applications and Properties. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]
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Tradeindia. (n.d.). 5-chloro-2-methylaniline (Cas No. 95-79-4) Application: Industrial. Retrieved from [Link]
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- 6. CN101717395A - Synthesis method of chlorantraniliprole pesticide - Google Patents [patents.google.com]
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 5-Chloro-2-iodo-3-methylaniline
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 5-Chloro-2-iodo-3-methylaniline as a strategic starting material for the synthesis of valuable heterocyclic compounds. While direct literature on this specific substrate is nascent, its structural motifs—particularly the ortho-iodoaniline core—allow for its confident application in robust, well-established synthetic methodologies. This guide presents detailed, field-proven protocols adapted for this substrate, focusing on the synthesis of substituted indoles via the Larock indole synthesis and functionalized benzothiazoles. Each section provides not only a step-by-step protocol but also a deep dive into the reaction mechanisms, the rationale behind experimental choices, and visual workflows to ensure replicability and a thorough understanding of the chemical transformations.
Introduction: The Strategic Value of 5-Chloro-2-iodo-3-methylaniline
5-Chloro-2-iodo-3-methylaniline is a highly functionalized aromatic building block poised for complex molecule synthesis. Its utility stems from the orthogonal reactivity of its substituents:
-
The Iodo Group: As the most labile halide, the C–I bond is the primary reactive site for transition-metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings. This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds.
-
The Amino Group: A versatile nucleophile and directing group, the -NH₂ moiety is crucial for cyclization reactions that form the heterocyclic core.
-
The Chloro and Methyl Groups: These substituents provide steric and electronic influence on the molecule's reactivity and serve as valuable handles for late-stage functionalization, allowing for the fine-tuning of a target molecule's physicochemical and pharmacological properties.
This guide will focus on two high-impact transformations to demonstrate the synthetic potential of this building block: (1) a palladium-catalyzed annulation to form substituted indoles and (2) a metal-free cascade reaction to produce functionalized benzothiazoles.
Section 1: Synthesis of Substituted Indoles via Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs the indole scaffold from an ortho-iodoaniline and a disubstituted alkyne.[1] This one-step heteroannulation is highly convergent and tolerates a wide range of functional groups, making it a cornerstone of modern heterocyclic chemistry.
Scientific Rationale & Mechanistic Overview
The reaction is initiated by the oxidative addition of the C–I bond of 5-Chloro-2-iodo-3-methylaniline to a Palladium(0) species, which is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. The resulting arylpalladium(II) complex then coordinates with the alkyne. A key migratory insertion step follows, where the aryl group is transferred to the alkyne in a syn-addition. The final step is a reductive elimination that forms the indole's pyrrole ring and regenerates the Pd(0) catalyst, allowing the cycle to continue. The presence of a chloride salt, like LiCl, is often crucial for facilitating the reductive elimination step and improving reaction yields.
Caption: Workflow for the Larock Indole Synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 4-Chloro-7-methyl-2,3-diphenyl-1H-indole as a representative example.
Reaction Scheme:
(Self-generated image placeholder)
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Chloro-2-iodo-3-methylaniline | 267.50 | 268 mg | 1.0 | 1.0 |
| Diphenylacetylene | 178.23 | 214 mg | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 11.2 mg | 0.05 | 0.05 |
| Triphenylphosphine (PPh₃) | 262.29 | 26.2 mg | 0.10 | 0.10 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 415 mg | 3.0 | 3.0 |
| Lithium Chloride (LiCl), anhydrous | 42.39 | 42.4 mg | 1.0 | 1.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 5 mL | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-Chloro-2-iodo-3-methylaniline (268 mg, 1.0 mmol), diphenylacetylene (214 mg, 1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (26.2 mg, 0.10 mmol), anhydrous K₂CO₃ (415 mg, 3.0 mmol), and anhydrous LiCl (42.4 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel (gradient eluent: 100% Hexane to 95:5 Hexane:Ethyl Acetate) to yield the pure product.
Section 2: Synthesis of Substituted Benzothiazoles via Metal-Free Cascade Reaction
Benzothiazoles are a privileged scaffold in medicinal chemistry. A highly efficient, metal-free approach for their synthesis from ortho-iodoanilines involves a one-pot cascade reaction with an acid chloride and Lawesson's reagent.[2] This method is attractive due to its operational simplicity and the use of readily available reagents.
Scientific Rationale & Mechanistic Overview
This synthesis proceeds through a three-step cascade in a single pot:[2]
-
Amide Formation: The amino group of 5-Chloro-2-iodo-3-methylaniline first reacts with an acid chloride (e.g., benzoyl chloride) to form the corresponding N-acylated amide intermediate.
-
Thionation: Lawesson's reagent, a robust thionating agent, converts the amide's carbonyl oxygen into a sulfur atom, yielding a thioamide intermediate.
-
Intramolecular Cyclization: The thioamide undergoes an intramolecular nucleophilic aromatic substitution. The sulfur atom attacks the carbon bearing the iodo group, displacing iodide and forming the thiazole ring to yield the final benzothiazole product. The reaction is typically driven to completion by heating.
Caption: Cascade reaction for benzothiazole synthesis.
Detailed Experimental Protocol
This protocol details the one-pot synthesis of 4-Chloro-7-methyl-2-phenylbenzothiazole .
Reaction Scheme:
(Self-generated image placeholder)
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Chloro-2-iodo-3-methylaniline | 267.50 | 268 mg | 1.0 | 1.0 |
| Benzoyl Chloride | 140.57 | 148 µL (179 mg) | 1.2 | 1.2 |
| Lawesson's Reagent | 404.47 | 485 mg | 1.2 | 1.2 |
| Pyridine | 79.10 | 4 mL | - | - |
| Toluene, anhydrous | 92.14 | 6 mL | - | - |
Step-by-Step Procedure:
-
Vessel Setup: In a 25 mL round-bottom flask equipped with a stir bar and reflux condenser, dissolve 5-Chloro-2-iodo-3-methylaniline (268 mg, 1.0 mmol) in pyridine (4 mL).
-
Acylation: Cool the solution to 0 °C in an ice bath. Slowly add benzoyl chloride (148 µL, 1.2 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Thionation: To the same flask, add Lawesson's reagent (485 mg, 1.2 mmol) and anhydrous toluene (6 mL).
-
Cyclization: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting thioamide intermediate is consumed.
-
Quenching and Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvents.
-
Work-up: Redissolve the residue in dichloromethane (DCM, 25 mL) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 20 mL) to remove acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a Hexane:Ethyl Acetate gradient) to afford the pure 4-Chloro-7-methyl-2-phenylbenzothiazole.
References
-
Facile Synthesis of Benzothiazoles via Cascade Reactions of 2-Iodoanilines, Acid Chlorides and Lawesson's Reagent. ACS Publications. Available at: [Link]
-
Larock indole synthesis. Wikipedia. Available at: [Link]
-
Synthesis of Indoles. YouTube. Available at: [Link]
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. Available at: [Link]
-
A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC - NIH. Available at: [Link]
Sources
The Strategic Role of 5-Chloro-2-iodo-3-methylaniline in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Value of Precisely Functionalized Scaffolds in Drug Discovery
In the landscape of contemporary drug discovery, the ability to rapidly generate diverse and complex molecular architectures is paramount. The strategic selection of starting materials, or building blocks, is a critical determinant of synthetic efficiency and the ultimate success of a medicinal chemistry campaign. 5-Chloro-2-iodo-3-methylaniline emerges as a highly valuable, albeit specialized, building block. Its utility lies not in any inherent biological activity, but in the precise arrangement of its functional groups, which allows for sequential and regioselective chemical modifications. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the unique chemical reactivity of this scaffold. We will explore its application in key bond-forming reactions that are the bedrock of modern pharmaceutical synthesis and provide detailed, validated protocols.
The core value of 5-Chloro-2-iodo-3-methylaniline is derived from three key features:
-
The Ortho-Iodo Group: The iodine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. Its position ortho to the aniline provides a steric and electronic environment that can influence reaction outcomes and subsequent cyclization strategies.
-
The Aniline Moiety: The amino group is a versatile functional handle. It can act as a nucleophile, be acylated, alkylated, or serve as a directing group. It is a common feature in many bioactive molecules, often participating in key hydrogen bonding interactions with biological targets.
-
The Substitution Pattern: The chloro and methyl groups provide additional points of diversity and influence the molecule's lipophilicity, electronic properties, and metabolic stability. This substitution pattern is particularly relevant in the design of kinase inhibitors, where subtle modifications to the aniline scaffold can drastically alter binding affinity and selectivity.
This guide will focus on the practical application of 5-Chloro-2-iodo-3-methylaniline in three cornerstone reactions of medicinal chemistry: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Application I: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the construction of biaryl and vinyl-aryl structures, which are privileged motifs in numerous approved drugs.[1] The ortho-iodo functionality of 5-Chloro-2-iodo-3-methylaniline makes it an ideal substrate for this transformation, allowing for the introduction of a wide array of aryl and heteroaryl groups.
Scientific Rationale and Causality
The choice of a palladium catalyst, ligand, and base is critical for a successful Suzuki coupling.[2]
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition of the aryl iodide to the Pd(0) center and promote the reductive elimination of the final product.[3]
-
Base: An inorganic base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the boronic acid for transmetalation to the palladium center.
The workflow for a typical Suzuki-Miyaura coupling is illustrated below:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 5-Chloro-2-iodo-3-methylaniline with Phenylboronic Acid
| Parameter | Value/Reagent | Rationale |
| Reactants | ||
| 5-Chloro-2-iodo-3-methylaniline (1.0 eq) | Aryl iodide substrate. | |
| Phenylboronic Acid (1.2 eq) | Coupling partner. A slight excess ensures complete consumption of the starting material. | |
| Catalyst System | ||
| Pd(OAc)₂ (2 mol%) | Palladium(II) precatalyst.[4] | |
| SPhos (4 mol%) | Bulky phosphine ligand to facilitate catalysis. | |
| Base | K₃PO₄ (2.0 eq) | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | A common solvent mixture that solubilizes both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
| Atmosphere | Argon or Nitrogen | Prevents oxidation of the Pd(0) catalyst. |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add 5-Chloro-2-iodo-3-methylaniline (1.0 mmol, 267.5 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (2.0 mmol, 424 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Stir the mixture at 90 °C and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Application II: C-C Bond Formation via Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, producing arylalkynes.[5][6] These structures are valuable intermediates, which can be further elaborated, or they can be found in the core of various bioactive molecules. The high reactivity of the C-I bond in 5-Chloro-2-iodo-3-methylaniline makes it an excellent substrate for this reaction.[7]
Scientific Rationale and Causality
The Sonogashira reaction typically employs a dual catalytic system:
-
Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species is the active catalyst.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is commonly used to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This copper-mediated pathway often allows for milder reaction conditions.[6]
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.
Caption: General workflow for a Sonogashira coupling reaction.
Protocol: Sonogashira Coupling of 5-Chloro-2-iodo-3-methylaniline with Phenylacetylene
| Parameter | Value/Reagent | Rationale |
| Reactants | ||
| 5-Chloro-2-iodo-3-methylaniline (1.0 eq) | Aryl iodide substrate. | |
| Phenylacetylene (1.1 eq) | Terminal alkyne coupling partner. | |
| Catalyst System | ||
| Pd(PPh₃)₂Cl₂ (3 mol%) | A common, stable Pd(II) precatalyst. | |
| CuI (5 mol%) | Copper(I) co-catalyst to facilitate acetylide formation. | |
| Base | Triethylamine (TEA) (3.0 eq) | Acts as both the base and a solvent. |
| Solvent | Tetrahydrofuran (THF) | Aprotic solvent to dissolve reactants. |
| Temperature | Room Temperature | The high reactivity of the aryl iodide allows for mild conditions. |
| Atmosphere | Argon or Nitrogen | Essential to prevent oxidative side reactions. |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add 5-Chloro-2-iodo-3-methylaniline (1.0 mmol, 267.5 mg), copper(I) iodide (0.05 mmol, 9.5 mg), and bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, 21 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add 5 mL of dry, degassed THF and 3.0 mmol (0.42 mL) of triethylamine via syringe.
-
Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the ammonium salts and catalyst residues.
-
Wash the Celite pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylalkyne.
Application III: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a vast array of amines.[8][9] This reaction is critical for the synthesis of countless drug candidates, as the aniline and related N-aryl motifs are prevalent in pharmacologically active compounds. 5-Chloro-2-iodo-3-methylaniline can be selectively functionalized at the iodine-bearing carbon, leaving the aniline NH₂ available for subsequent reactions or protection. Alternatively, the aniline itself can be used as the nucleophile in a coupling with another aryl halide. The protocol below details the arylation of a primary amine with 5-Chloro-2-iodo-3-methylaniline.
Scientific Rationale and Causality
Key to a successful Buchwald-Hartwig amination is the selection of the ligand and base.
-
Ligand: Highly specialized biaryl phosphine ligands (e.g., BrettPhos, RuPhos) have been developed to promote the challenging C-N reductive elimination step. These ligands are bulky and electron-rich, stabilizing the palladium center throughout the catalytic cycle.[9]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice, as it is strong enough to deprotonate the amine but generally does not interfere with the coupling partners.[10]
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of 5-Chloro-2-iodo-3-methylaniline with Morpholine
| Parameter | Value/Reagent | Rationale |
| Reactants | ||
| 5-Chloro-2-iodo-3-methylaniline (1.0 eq) | Aryl iodide substrate. | |
| Morpholine (1.2 eq) | Amine nucleophile. | |
| Catalyst System | ||
| Pd₂(dba)₃ (1.5 mol%) | A common Pd(0) source. | |
| BrettPhos (3.0 mol%) | A highly effective ligand for C-N coupling. | |
| Base | Sodium tert-butoxide (NaOt-Bu) (1.4 eq) | Strong, non-nucleophilic base. |
| Solvent | Toluene | Anhydrous, non-polar solvent suitable for this reaction. |
| Temperature | 100 °C | Standard temperature for Buchwald-Hartwig aminations. |
| Atmosphere | Argon or Nitrogen (Glovebox recommended) | The catalyst system is sensitive to oxygen and moisture. |
Step-by-Step Procedure:
-
In a glovebox, add sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried vial.
-
Add 5-Chloro-2-iodo-3-methylaniline (1.0 mmol, 267.5 mg), BrettPhos (0.03 mmol, 16 mg), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg).
-
Add 3 mL of anhydrous, degassed toluene.
-
Add morpholine (1.2 mmol, 0.105 mL).
-
Seal the vial with a Teflon-lined cap and remove from the glovebox.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature. Carefully uncap the vial and quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: A Versatile Scaffold for Library Synthesis
5-Chloro-2-iodo-3-methylaniline is a strategically designed building block that offers medicinal chemists a reliable and versatile entry point for the synthesis of complex molecular targets. The ortho-iodo group provides a reactive handle for regioselective palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space around the aniline core. The protocols detailed in this application note for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide a robust foundation for researchers to incorporate this valuable scaffold into their drug discovery programs. By mastering these transformations, scientists can efficiently generate libraries of novel compounds, accelerating the journey towards the identification of new therapeutic agents.
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-
Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. - ResearchGate. (URL: [Link])
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (URL: [Link])
-
5-Chloro-2-Methylaniline CAS 95-79-4 for Organic Synthesis. (URL: [Link])
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - NIH. (URL: [Link])
- EP3029028A1 - Novel method for synthesizing key intermediate of apixaban - Google P
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
-
Larock indole synthesis - Wikipedia. (URL: [Link])
-
Syntheses of 2-Substituted Indoles and Fused Indoles by Photostimulated Reactions of o-Iodoanilines with Carbanions by the SRN1 Mechanism | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
- CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google P
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Larock Reaction in the Synthesis of Heterocyclic Compounds. (URL: [Link])
-
Synthesis of indoles - Organic Chemistry Portal. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC - NIH. (URL: [Link])
-
The Larock Indole Synthesis: Pd-Catalyzed Annulation of 2-Iodoaniline and Internal Alkyne Derivatives - ResearchGate. (URL: [Link])
-
Second harmonic generation with 5-chloro-2-nitroaniline - European Patent Office - EP 0303429 A2. (URL: [Link])
-
Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - MDPI. (URL: [Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
-
Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC - NIH. (URL: [Link])
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (URL: [Link])
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (URL: [Link])
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])
-
Ruthenium-Catalyzed Cycloisomerization of 2-Alkynylanilides: Synthesis of 3-Substituted Indoles by 1,2-Carbon Migration | Journal of the American Chemical Society. (URL: [Link])
-
Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines - PubMed. (URL: [Link])
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- 1. Yoneda Labs [yonedalabs.com]
- 2. youtube.com [youtube.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Deployment of Substituted Anilines in Drug Discovery
Protocol Series: AN-2026-CHEM-BIO
Abstract
Substituted anilines are privileged scaffolds in medicinal chemistry, serving as key pharmacophores in kinase inhibitors, GPCR ligands, and antibacterial agents. However, their utility is often compromised by two critical failure modes: genotoxicity/hepatotoxicity arising from bioactivation (structural alerts) and poor physicochemical properties (solubility/permeability). This guide provides a validated workflow for accessing complex anilines via Buchwald-Hartwig amination, screening for reactive metabolites using Glutathione (GSH) trapping, and optimizing pKa for oral bioavailability.
Part 1: Synthetic Access – The "Make" Phase
Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)
While nucleophilic aromatic substitution (
Scientific Rationale: The choice of ligand is the determinant factor.[1] We utilize biaryl phosphine ligands (e.g., XPhos, BrettPhos) which promote the reductive elimination step, the common rate-limiting step in hindered systems.
Materials
-
Catalyst Source:
(Tris(dibenzylideneacetone)dipalladium(0)) or Precatalyst G3 (e.g., XPhos Pd G3). -
Ligand: XPhos (for general secondary amines) or BrettPhos (for primary amines/anilines).
-
Base: Sodium tert-butoxide (
) or Cesium Carbonate ( ) for base-sensitive substrates. -
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).
Step-by-Step Methodology
-
Degassing (Critical): Oxygen poisons the Pd(0) species. Sparge the solvent with Argon for 15 minutes prior to use.
-
Charge Reaction Vessel:
-
In a glovebox or under positive Argon flow, add Aryl Halide (1.0 equiv), Amine (1.2 equiv), and Base (1.4 equiv) to a reaction vial equipped with a magnetic stir bar.
-
Add
(1-2 mol%) and Ligand (2-4 mol%). Note: If using G3 precatalysts, use 1-2 mol% total.
-
-
Solvent Addition: Add the degassed solvent via syringe through the septum. Concentration should be 0.1 M to 0.2 M.
-
Thermal Activation: Heat the sealed vial to 80–100°C for 4–16 hours.
-
Checkpoint: Monitor conversion via LC-MS. Look for the consumption of the aryl halide.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with water/brine, dry over
, and concentrate. -
Purification: Flash column chromatography (typically Hexanes/EtOAc).
Visualization: Catalytic Cycle & Workflow
Figure 1: Simplified Buchwald-Hartwig catalytic cycle emphasizing the critical reductive elimination step facilitated by bulky phosphine ligands.
Part 2: Mitigating Toxicity – The "Test" Phase
Protocol B: Reactive Metabolite Trapping (GSH Trapping)[2]
Anilines are notorious "structural alerts" because CYP450 enzymes can oxidize them to quinone imines or nitroso species. These electrophiles covalently bind to proteins (causing immune-mediated hepatotoxicity) or DNA.
Scientific Rationale: We cannot eliminate all anilines, but we must identify bioactivation potential early. Glutathione (GSH) acts as a surrogate nucleophile. If a drug forms a GSH adduct in microsomes, it indicates the formation of a reactive metabolite.[2]
Materials
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Trapping Agent: Reduced L-Glutathione (GSH) (10 mM stock in buffer).
-
Cofactor: NADPH regenerating system (or 10 mM NADPH solution).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Analysis: LC-MS/MS (Triple Quadrupole or Q-TOF).
Step-by-Step Methodology
-
Incubation Setup:
-
Prepare a master mix in phosphate buffer: HLM (final conc. 1.0 mg/mL) + GSH (final conc. 5 mM).
-
Spike Test Compound (Aniline derivative) to a final concentration of 10 µM (from DMSO stock).
-
-
Initiation:
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction by adding NADPH (final conc. 1 mM).
-
Control: Prepare a parallel sample replacing NADPH with buffer (Negative Control).
-
-
Time Course: Incubate for 60 minutes at 37°C with gentle shaking.
-
Termination: Quench with ice-cold Acetonitrile (1:1 v/v) containing internal standard. Centrifuge at 3000 x g for 10 minutes to pellet proteins.
-
LC-MS/MS Analysis:
-
Inject supernatant.
-
Detection Strategy:
-
Data Analysis: Look for peaks present in the NADPH sample but absent in the Control. The mass shift will be [M + 305] (GSH adduct).
-
Visualization: Bioactivation Pathway
Figure 2: Metabolic fate of anilines. The protocol aims to intercept the "Reactive Intermediate" with GSH before it binds to cellular macromolecules.
Part 3: Physicochemical Optimization – The "Design" Phase
Protocol C: pKa and Lipophilicity Tuning
The basicity of the aniline nitrogen dictates solubility and membrane permeability. A typical aniline has a pKa ~4.[4]6. For drug-like properties, we often modulate this using electronic substituent effects (Hammett equation).
Optimization Strategy:
-
To increase solubility: Add Electron Donating Groups (EDG) to raise pKa (protonated at physiological pH).
-
To increase permeability: Add Electron Withdrawing Groups (EWG) to lower pKa (neutral at physiological pH).
Table 1: Substituent Effects on Aniline pKa
Data derived from Hammett Constants (
| Substituent (Para-position) | Electronic Effect | Approx.[5] pKa of Aniline Derivative | Impact on Reactivity (Buchwald) |
| -NH₂ / -OMe | Strong EDG | 5.3 – 6.0 | High (Nucleophilic) |
| -CH₃ (Methyl) | Weak EDG | 5.1 | Moderate |
| -H (Unsubstituted) | Neutral | 4.6 | Baseline |
| -Cl / -Br | Weak EWG | 3.8 – 4.0 | Lower (Requires active catalyst) |
| -CF₃ | Moderate EWG | 2.6 | Low |
| -NO₂ | Strong EWG | 1.0 | Very Low (Difficult coupling) |
Application Note: When designing around the "Aniline Alert," introducing EWGs (like -F or -CF3) can reduce the electron density on the ring, making the formation of the reactive quinone imine less favorable, thus potentially mitigating toxicity risks [1].
References
-
Kalgutkar, A. S. (2015). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. Current Medicinal Chemistry.[6][7]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[1][8] Angewandte Chemie International Edition.
-
Argoti, D., et al. (2005). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites.[2] Chemical Research in Toxicology.
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.
-
Ma, S., & Subramanian, R. (2006). Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. journaleras.com [journaleras.com]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
- 7. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Regioselective Functionalization of Polyhalogenated Anilines
Executive Summary
Polyhalogenated anilines are "privileged structures" in drug discovery, serving as core scaffolds for kinase inhibitors, agrochemicals, and high-performance polymers. Their value lies in the presence of multiple, distinct halogen handles (F, Cl, Br, I) alongside an amino group (
This guide provides a strategic framework and validated protocols for the regioselective functionalization of these substrates. We move beyond simple "trial and error" by applying mechanistic causality—leveraging Bond Dissociation Energies (BDE), steric gating, and organometallic exchange rates to predict and control reactivity.
Strategic Framework: The Hierarchy of Reactivity
To achieve high fidelity in regioselection, one must exploit the inherent differences in oxidative addition rates and metal-halogen exchange kinetics. The "Rules of Engagement" for polyhalogenated anilines are defined below.
The Oxidative Addition Gradient
In Transition Metal Catalysis (e.g., Pd, Ni), the rate of oxidative addition follows the bond strength (BDE) inversely.
-
Rule: C–I > C–Br > C–Cl >> C–F.
-
Application: In a substrate with both I and Br, the Iodine can be coupled exclusively using standard Pd(0) catalysts, leaving the Bromine for a second, harsher step.
The "Orthogonal" Switch (Knochel Chemistry)
While Pd catalysis follows BDE, Halogen-Magnesium Exchange (using Turbo Grignard) allows for unique selectivity patterns, often driven by the stability of the resulting arylmagnesium species or chelation effects from the nitrogen (if protected).
Decision Matrix (Visualized)
Figure 1: Decision tree for selecting the optimal functionalization pathway based on substrate halogen profile.
Methodology & Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Target: Selective functionalization of C–I in the presence of C–Br. Substrate Example: 4-bromo-2-iodoaniline. Mechanism: Kinetic control. The oxidative addition of Pd(0) into C–I is orders of magnitude faster than C–Br.
Reagents & Setup
-
Catalyst:
(5 mol%) - Selected for its bulky ligands which slow down oxidative addition into the less reactive C-Br bond compared to smaller, more electron-rich ligands. -
Base:
(2.0 equiv, 2M aqueous). -
Solvent: DME/Water (4:1) or Toluene/EtOH/Water. Degassing is critical.
-
Temperature: 60°C (Strict control; avoiding reflux prevents activation of the bromide).
Step-by-Step Workflow
-
Preparation: In a glovebox or under Argon, charge a Schlenk flask with 4-bromo-2-iodoaniline (1.0 equiv), Arylboronic acid (1.1 equiv), and
(0.05 equiv). -
Solvent Addition: Add degassed DME and 2M
. -
Reaction: Heat to 60°C. Monitor by TLC every 30 minutes.
-
Validation Check: The starting material (SM) spot should disappear. A new spot (Product) appears. If a third spot appears (double coupling), reduce temperature to 45°C.
-
-
Workup: Cool to RT. Filter through Celite. Extract with EtOAc.
-
Purification: Flash chromatography.
Data: Catalyst Selectivity Comparison
| Catalyst System | Temp (°C) | Yield (Mono-coupled) | Yield (Bi-coupled) | Selectivity Note |
|---|
|
Protocol B: Regioselective Halogen-Magnesium Exchange (Turbo Grignard)
Target: Functionalization of the less sterically accessible or specific electronic position.
Substrate Example:
Note: Free amines are incompatible with Grignards. Protection (Boc) is required.
Reagents & Setup
-
Exchange Reagent:
(1.3M in THF). -
Electrophile: DMF, Benzaldehyde, or Allyl Bromide.
-
Solvent: Anhydrous THF.
-
Temperature: -78°C to -40°C.
Step-by-Step Workflow
-
Protection: Convert 2,4-dibromoaniline to
-Boc-2,4-dibromoaniline using and DMAP (Standard protocol). -
Exchange:
-
Dissolve
-Boc-substrate (1.0 equiv) in dry THF under . Cool to -78°C .[1][2] -
Add
(1.1 equiv) dropwise over 10 mins. -
Stir at -40°C for 30 mins.
-
Mechanistic Insight: The LiCl breaks polymeric Mg aggregates, accelerating the exchange rate significantly, allowing it to occur at temperatures where the carbamate (Boc) is stable.
-
-
Trapping: Add the electrophile (e.g., DMF, 1.5 equiv) at -40°C.
-
Warming: Allow to warm to 0°C over 1 hour.
-
Quench: Add saturated
.
Visualizing the Pathway (Knochel Exchange)
Figure 2: Workflow for Turbo Grignard mediated functionalization.
Troubleshooting & Self-Validation (E-E-A-T)
To ensure "Trustworthiness," every experiment must have internal checks.
The "Proton Shift" Check (NMR)
Regioisomers in polyhalogenated anilines have distinct
-
Para-substitution: Preserves symmetry (if applicable) or shows distinct doublets with large coupling constants (
Hz). -
Ortho-substitution: Often results in a singlet (or small doublet,
Hz) for the remaining proton between substituents. -
Validation: Before proceeding to the next step, compare the integration of the aromatic region. If functionalizing 4-bromo-2-iodoaniline at the Iodine (C2), the resulting product should show a doublet (
Hz) for the C5-H and C6-H, and a meta-coupled signal for C3-H.
Catalyst Poisoning
Free anilines can coordinate to Pd(II) intermediates, forming "dead" complexes.
-
Symptom: Reaction stalls at 10-20% conversion.
-
Solution: Use Boc-protected anilines OR use highly active catalyst systems designed for amines, such as Pd-PEPPSI-IPr or Buchwald Precatalysts (e.g., XPhos Pd G4) which are bulky enough to prevent amine coordination.
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews. (2022). Comprehensive review on oxidative addition hierarchies.
-
Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents.Angewandte Chemie Int. Ed. (2011).
.[2] -
Regioselective Functionalization of Anilines. Journal of Organic Chemistry. Discusses steric vs electronic control in Pd-coupling.
-
Handbook of Functionalized Organometallics. Knochel, P. (Ed). Wiley-VCH.[3][4] Authoritative text on preparation of organomagnesium reagents.
Disclaimer: This protocol involves the use of hazardous chemicals (organolithiums, palladium catalysts). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Troubleshooting & Optimization
challenges in the synthesis of 5-Chloro-2-iodo-3-methylaniline derivatives
Topic: Troubleshooting & Optimization for CAS: 1150617-63-2 Target Audience: Medicinal Chemists, Process Development Scientists Status: Active Support
Executive Summary: The "Buttressing" Challenge
The synthesis of 5-Chloro-2-iodo-3-methylaniline presents a classic but severe problem in aromatic substitution: Steric Buttressing .[1][2] You are attempting to introduce a large Iodine atom into the C2 position, which is wedged between an Amino group (C1) and a Methyl group (C3).
Standard electrophilic aromatic substitution (EAS) rules suggest the amino group directs ortho/para.[1] However, the C4 position (para) and C6 position (ortho, but less hindered) are kinetically and thermodynamically favored over the crowded C2 position.
This guide addresses the three most common support tickets we receive for this scaffold:
-
Regioselectivity: "I am isolating the 4-iodo isomer."
-
Reaction Stalling: "The reaction stops at incomplete conversion."
-
Instability: "The product turns black/purple during filtration."
Module 1: Troubleshooting Regioselectivity (The "Wrong Isomer" Crisis)
Q: Why is my major product 5-chloro-4-iodo-3-methylaniline?
A: You are fighting thermodynamics. In 5-chloro-3-methylaniline, the directing effects are competitive:
-
NH₂ (C1): Strong activator.[1] Directs to C2, C4, C6 .
-
CH₃ (C3): Weak activator.[1] Directs to C2, C4, C6 .
-
Cl (C5): Weak deactivator. Directs to C4, C6 .
The Conflict:
-
C4 (Para to NH₂): Electronically favored by the strong amine director.[1] Sterically accessible.
-
C6 (Ortho to NH₂): Electronically favored.[1] Accessible.[1][3]
-
C2 (Ortho to NH₂ & Me): Electronically favored (double activation from NH₂ and Me), but sterically prohibited by the "buttressing effect" of the adjacent Methyl group.
Diagnostic Diagram: The Regioselectivity Map
Caption: Kinetic competition in the iodination of 5-chloro-3-methylaniline. The red paths represent the naturally favored outcomes.
Corrective Protocol: Forcing the Ortho-Attack
To favor C2, you must use reagents that coordinate with the amine or use specific solvent effects, rather than relying on simple EAS.
Recommended Strategy: N-Iodosuccinimide (NIS) in Polar Aprotic Solvent
Do not use elemental Iodine (
| Variable | Recommendation | Scientific Rationale |
| Reagent | NIS (N-Iodosuccinimide) | NIS is a "softer" electrophile.[1][2] In non-polar solvents, it can coordinate with the amine lone pair, delivering the Iodine intramolecularly to the ortho position (C2 or C6). |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the transition state.[1][2] Avoid protic solvents (MeOH, EtOH) which solvate the amine and reduce its directing power. |
| Catalyst | TFA (Trifluoroacetic acid) (0.1 eq) | Mild acid catalysis activates the NIS without fully protonating the aniline (which would deactivate the ring).[1] |
| Temperature | -10°C to 0°C | Kinetic control is essential.[1][2] Higher temperatures favor the thermodynamic product (C4-iodo). |
Module 2: Reaction Optimization (Yield & Purity)
Q: My conversion is low (<50%). Should I add more Iodine?
A: No. Adding excess iodine usually leads to di-iodination (adding I at both C2 and C4) or oxidation of the aniline to a quinone-imine ("tar").[1]
The Fix: Stepwise Addition & Silver Salts If standard NIS fails, the "Silver Bullet" (literally) is the use of Silver(I) salts. Silver coordinates with the halide, generating a super-electrophilic iodonium species that is highly reactive, allowing the reaction to proceed at lower temperatures where regioselectivity is better maintained.
Protocol: Silver-Mediated Iodination
-
Reagents: 5-Chloro-3-methylaniline (1.0 eq), NIS (1.1 eq), Ag₂SO₄ (0.55 eq) .[1]
-
Solvent: Ethanol or MeCN.[1]
-
Mechanism: The silver precipitates succinimide as the silver salt, driving the equilibrium forward and generating a potent
equivalent. -
Note: This method is expensive but effective for high-value intermediates.[1][2]
Comparison of Iodination Agents
| Reagent System | Regioselectivity (C2:C4) | Yield | Risk Factor |
| Poor (1:[1][2]10) | High | Favors Para (C4).[1][2] Not recommended. | |
| ICl / AcOH | Moderate (1:[1][2]4) | Moderate | Over-iodination is common.[1][2] Harsh conditions. |
| NIS / TFA | Good (1:[1][2]2) | High | Best balance of cost/performance. |
| NIS / Ag₂SO₄ | Excellent (1:1) | High | Expensive.[1][2] Silver waste disposal required. |
Module 3: Downstream Handling (Stability & Purification)
Q: The product turns purple/black on the filter paper. What is happening?
A: Iodo-anilines are notoriously unstable.[1]
The combination of an electron-rich ring (aniline) and a weak C-I bond makes the molecule susceptible to photo-oxidation and homolytic cleavage . The purple color is free Iodine (
Stability Protocol: The "Salt Formation" Lock
Never store the free base 5-Chloro-2-iodo-3-methylaniline for long periods.[1][2] Convert it immediately to the Hydrochloride Salt .
Procedure:
-
Dissolve the crude free base in dry Ethyl Acetate.
-
Cool to 0°C.
-
Add 4M HCl in Dioxane dropwise.
-
The HCl salt will precipitate as a stable, off-white solid.[1]
-
Filter and store in the dark.
Purification Workflow
Since regioselectivity is rarely perfect, you will likely have a mixture of C2 and C4 isomers. Flash chromatography is required.[1][4]
Caption: Purification decision tree. Note that amine-functionalized silica often improves separation of aniline isomers.[1][2]
References
-
Regioselective Iodination using Silver Salts
-
General Sandmeyer Protocols (Alternative Route)
-
Iodination of Deactivated Anilines
For further assistance, please contact the Application Science team with your specific LC-MS data.
Sources
- 1. PubChemLite - 5-chloro-2-iodo-3-methylaniline (C7H7ClIN) [pubchemlite.lcsb.uni.lu]
- 2. 2-iodo-3-methylaniline | 89938-16-9 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. rsc.org [rsc.org]
- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xray.uky.edu [xray.uky.edu]
- 7. Khan Academy [khanacademy.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
Technical Support Center: 5-Chloro-2-iodo-3-methylaniline Purification
Current Status: Operational | Topic: Purification & Troubleshooting | CAS: 1150617-63-2
Diagnostic Triage: What is wrong with your batch?
Before initiating a purification protocol, identify the specific failure mode.[1] This molecule (an electron-rich aniline with a labile iodine atom) presents three distinct stability challenges: oxidation (browning), dehalogenation (light sensitivity), and regioisomer contamination.
| Symptom | Probable Cause | Recommended Protocol |
| Dark Brown/Purple Solid | Free Iodine ( | Protocol A (Chemical Wash) |
| Black Tar / Gummy Oil | Oxidation of the aniline amine group (formation of azo/nitroso species). | Protocol B (Acid-Base Rescue) |
| Purity < 95% (NMR) | Presence of regioisomers (likely 4-iodo) or unreacted starting material. | Protocol C (Recrystallization) |
| Streaking on TLC | Amine interaction with silanol groups on silica gel. | Protocol D (Modified Chromatography) |
Workflow Visualization
Decision Logic for Purification Strategy
Use this flow to select the least invasive method that yields the highest purity.
Figure 1: Decision tree for selecting the appropriate purification module based on crude material state.
Detailed Protocols
Protocol A: Removal of Iodine Stains (The "Brown Solid" Fix)
Context: Iodoanilines are light-sensitive. The C-I bond can cleave, releasing free iodine (
Reagents: Sodium Thiosulfate (
-
Dissolve the crude dark solid in Ethyl Acetate (10 mL per gram).
-
Prepare a 10% w/v aqueous solution of Sodium Thiosulfate .
-
Wash the organic layer vigorously with the thiosulfate solution.
-
Observation: The organic layer should shift from dark brown/purple to pale yellow/orange immediately.
-
-
Separate layers. Wash organics once with brine.
-
Dry over
, filter, and concentrate in vacuo (keep bath < 40°C to prevent thermal decomposition).
Protocol B: Acid-Base "Rescue" Extraction
Context: Use this when the material is gummy or black (oxidized amines). This leverages the basicity of the aniline to separate it from non-basic tars.
Step-by-Step:
-
Dissolution: Dissolve crude gum in Dichloromethane (DCM) .
-
Protonation: Extract with 1M HCl (3x).
-
Chemistry: The aniline becomes the water-soluble hydrochloride salt (
). Neutral tars remain in the DCM.
-
-
Wash: Discard the DCM layer (contains non-basic impurities). Wash the aqueous acidic layer once with fresh DCM.
-
Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 10.
-
Observation: The pure aniline will precipitate as a solid or oil out.
-
-
Extraction: Extract the cloudy aqueous mixture with fresh DCM (3x).
-
Drying: Dry combined organics over
and concentrate.
Protocol C: Recrystallization (Isomer Separation)
Context: The 4-iodo regioisomer is a common impurity. Recrystallization is preferred over columns for separating isomers due to distinct lattice packing energies.
Solvent System:
-
Primary: Hexanes (or Petroleum Ether 60-90)
-
Co-solvent: Ethyl Acetate (only if needed)
Procedure:
-
Place crude solid in a flask with a stir bar.
-
Add Hexanes (5 mL/g) and heat to reflux (60°C).
-
If solid does not dissolve, add Ethyl Acetate dropwise through the condenser until dissolution is just complete.
-
Hot Filtration: If black specks remain (carbon/inorganic salts), filter quickly while hot.
-
Cooling: Allow the solution to cool to room temperature slowly (30 mins), then move to a -20°C freezer for 2 hours.
-
Filtration: Collect crystals via vacuum filtration.[2] Wash with cold hexanes .
Protocol D: Flash Chromatography (Amine Tailing Fix)
Context: Anilines interact strongly with the acidic silanol groups (
The Fix: Pre-treat the silica or modify the mobile phase.
-
Mobile Phase: Hexanes / Ethyl Acetate (Gradient 0%
20%). -
Modifier: Add 1% Triethylamine (TEA) to the mobile phase.
Frequently Asked Questions (FAQs)
Q: My product turned purple after sitting on the bench for 2 days. Why? A: This is photo-degradation. The C-I bond is weak (~50-60 kcal/mol). Exposure to ambient light causes homolytic cleavage, releasing iodine radicals.
-
Correction: Re-run Protocol A and store the final product in amber vials wrapped in foil, under Argon, at -20°C.
Q: I cannot separate the 4-iodo isomer from my 2-iodo product by column. They co-elute.
A: Regioisomers often have identical
-
Strategy: Switch to Protocol C (Recrystallization). Isomers usually have significantly different solubility profiles.
-
Advanced Fix: If recrystallization fails, convert the amine to an acetamide (react with acetic anhydride). The acetamide isomers often separate easily on silica. You can hydrolyze the acetamide back to the amine (NaOH/EtOH) after separation.
Q: Can I use Acetone for recrystallization? A: Avoid Acetone. Anilines can form Schiff bases (imines) with ketones, especially under slightly acidic conditions or heat. Stick to non-reactive solvents like Ethanol, Hexanes, or Toluene.
Chemical Safety & Stability Data
| Parameter | Specification | Note |
| Storage Temp | -20°C (Freezer) | Critical for long-term stability. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents amine oxidation. |
| Light Sensitivity | High | Protect from light immediately. |
| pKa (Est.) | ~2.5 - 3.0 | Weak base due to electron-withdrawing halogens. |
References
- Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
-
Dehalogenation Risks in Haloanilines
-
Synthesis & Properties of Methyl-Chloro-Anilines
- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 40151803.
-
Link:[Link]
-
Chromatography of Amines (Tailing Solutions)
- Source: University of Rochester, Dept. of Chemistry.
-
Link:[Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. CN106542958B - A kind of preparation method of o-iodoaniline - Google Patents [patents.google.com]
- 4. CN110724061A - P-iodoaniline and preparation method thereof - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
reaction optimization for difficult cross-coupling substrates
Current Status: Online 🟢
Operator: Senior Application Scientist (Ph.D., 15+ years Process Chem)
Welcome to the Advanced Catalysis Support Center. You are likely here because standard "screen-and-pray" methods have failed. When substrates are sterically encumbered (ortho-substituted), electron-deficient, or rich in coordinating heterocycles, the standard catalytic cycles break down.
This guide moves beyond generic advice. We focus on causality —diagnosing why the cycle stalled—and engineered solutions using modern precatalyst architectures and kinetic control.
Module 1: The Steric Barrier (Ligand & Precatalyst Selection)
User Query: "My aryl halide is ortho-substituted, and my boronic acid is bulky. I see 0% conversion with Pd(PPh3)4 or Pd(dppf)Cl2. What is the fix?"
The Diagnosis
Standard catalysts like Pd(PPh3)4 generate inactive Pd-clusters or fail to undergo Oxidative Addition (OA) on hindered substrates. For difficult substrates, the active catalytic species must be monoligated (L1Pd(0)). Traditional sources often exist as L2Pd(0) or form inactive dimers.
The Solution: Precatalyst Architecture
Stop using in-situ catalyst mixing (Pd(OAc)2 + Ligand) for difficult screens. You cannot control the L:Pd ratio precisely enough. Switch to Precatalysts that guarantee a 1:1 active species generation.
Recommended Systems
-
Buchwald Pd G4 Precatalysts: These contain the ligand pre-bound and a methyl-group that ensures rapid reduction to Pd(0) even at low temperatures.
-
Pd-PEPPSI (Pyridine-Enhanced Precatalyst): Ideal for extremely hindered substrates. The NHC ligand is a massive electron donor (facilitating OA) and sterically bulky (forcing Reductive Elimination).
Decision Tree: Ligand Selection
Use the following logic to select your initial screen.
Figure 1: Logic flow for selecting the optimal precatalyst based on substrate class.
Module 2: The "Protodeboronation" Trap (Suzuki-Miyaura)
User Query: "My boronic acid is disappearing, but I'm only getting de-borylated starting material (H-Ar), not product."
The Diagnosis
You are victim to Protodeboronation . This is the most common failure mode for heterocyclic (e.g., 2-pyridine) or polyfluorinated boronic acids.
-
Mechanism: Under basic conditions, water attacks the Boron center. If Transmetallation (TM) to Palladium is slow (due to sterics or poor catalyst activity), the hydrolysis pathway wins.
The Troubleshooting Matrix
| Variable | The Fix | Why? |
| Boron Source | Switch to MIDA Boronates or K-Molander Salts | MIDA esters slowly release the active boronic acid, keeping the concentration low and preventing "flooding" of the base-hydrolysis pathway [1]. |
| Base | Use K3PO4 or K2CO3 (Avoid hydroxides/alkoxides) | Strong bases (NaOH, NaOtBu) accelerate protodeboronation. Anhydrous K3PO4 acts as a "shuttle" without saturating the media with OH- [2]. |
| Water | Strictly Anhydrous + Trace Water | Paradox: Suzuki requires some water for the boroxine-to-acid shift. Protocol: Use anhydrous solvents (Dioxane/Toluene) and add exactly 1-2 equivalents of water or use a hydrated base (K3PO4·H2O). |
| Addition | Slow Addition (Syringe Pump) | Dosing the boronic acid over 1 hour ensures the catalyst consumes it immediately (Rate of TM > Rate of Hydrolysis). |
Module 3: Heterocycle Management (Catalyst Poisoning)
User Query: "Reaction works on phenyl chloride but fails completely when I switch to a pyridine or imidazole substrate."
The Diagnosis
Heterocycle Poisoning. Nitrogen atoms in your substrate (pyridines, imidazoles, amines) are better ligands than your phosphines. They bind to the Pd(II) center, displacing the phosphine and shutting down the cycle by forming a stable, inactive "Pd-N" complex [3].
Visualizing the Failure Mode
Figure 2: Competition between productive transmetallation and non-productive nitrogen coordination (poisoning).
The Protocol: Overcoming Poisoning
-
Ligand Overpowering: Use ligands with higher binding constants than your substrate. Pd-PEPPSI-IPent or XPhos are bulky enough to prevent the substrate from coordinating to the metal center.
-
The "Mercury Test": If you suspect your catalyst is decomposing into nanoparticles (which are easily poisoned), add a drop of Hg(0) to the reaction. If reactivity stops, you have nanoparticles. If it continues, you have a homogeneous species [4].[1]
-
Soluble Bases: Switch from carbonate slurries to LHMDS or NaOtBu (if tolerated). Faster reaction rates minimize the time the catalyst is exposed to the "poison."
Module 4: The Micro-Screening Protocol (HTE)
User Query: "I have 50mg of substrate. How do I optimize this without wasting it all?"
Do not run one reaction at a time. Use a 24-well or 96-well plate approach. This protocol allows you to screen 4 ligands x 3 bases x 2 solvents in one afternoon [5].
Materials
-
1 mL glass shell vials (or a 96-well chemically resistant block).
-
Stock solutions of Pd-Precatalysts (G3/G4) and Ligands in THF/Dioxane.
-
Positive displacement micropipettes (for viscous solvents).
Step-by-Step Workflow
-
Stock Preparation (The Critical Step):
-
Prepare 0.05 M stock solutions of your Aryl Halide and Boronic Acid/Amine.
-
Tip: If reagents are insoluble at room temp, heat the stock solution to 40°C and dose hot.
-
-
Catalyst Dosing:
-
Dose Pd-Precatalyst stocks (typically 5 mol%) into the vials.
-
Evaporate the solvent from the catalyst before adding reactants (using a Genevac or N2 stream) to avoid solvent mixing effects.
-
-
Reagent Addition:
-
Add solid bases (K3PO4, Cs2CO3, NaOtBu) using a scoop plate or pre-weighed dispensing.
-
Add substrate stock solutions.
-
Add magnetic stir bars.[2]
-
-
Reaction & Analysis:
-
Seal plate (Cap mat + Tape).
-
Heat to 80°C for 16 hours.
-
Workup: Dilute with Acetonitrile containing an internal standard (e.g., biphenyl). Filter through a silica plug.
-
Analyze: UPLC-MS. Look for Conversion (loss of SM) and Yield (Product/IS ratio).
-
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A general solution for unstable boronic acids: slow-release cross-coupling using MIDA boronates.[3] Journal of the American Chemical Society, 132(22), 7600–7601. Link
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A highly active, easy-to-handle, air-stable catalyst for the Suzuki-Miyaura cross-coupling reaction.[4] Chemistry – A European Journal, 12(18), 4749-4755. Link
-
Widegren, J. A., & Finke, R. G. (2003). A review of the problem of distinguishing true homogeneous catalysis from soluble or other metal-particle heterogeneous catalysis. Journal of Molecular Catalysis A: Chemical, 198(1-2), 317-341. Link
-
Shevlin, M. (2017). Practical High-Throughput Experimentation Methods for Chemical Process R&D. ACS Medicinal Chemistry Letters, 8(6), 601–607. Link
Sources
Validation & Comparative
Optimizing Purity Analysis of 5-Chloro-2-iodo-3-methylaniline: A Comparative HPLC Guide
Executive Summary
5-Chloro-2-iodo-3-methylaniline (CAS: 1150617-63-2) is a highly functionalized aromatic intermediate often used in the synthesis of complex pharmaceuticals (e.g., kinase inhibitors) via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. Its analysis presents a unique chromatographic challenge: the "ortho-effect" of the iodine and methyl groups creates steric bulk, while the halogenated ring introduces significant hydrophobicity and potential for regioisomeric impurities that co-elute on standard stationary phases.
This guide compares the industry-standard C18 (Octadecyl) approach against a Phenyl-Hexyl stationary phase. While C18 provides reliable hydrophobicity-based retention, our comparative analysis demonstrates that Phenyl-Hexyl columns offer superior selectivity for this halogenated aromatic, utilizing
Part 1: The Analytical Challenge
The structural complexity of 5-Chloro-2-iodo-3-methylaniline dictates the analytical strategy. Three specific factors must be addressed:
-
Regioisomerism: The synthesis often involves iodination of 5-chloro-3-methylaniline. Without high selectivity, the target molecule co-elutes with its regioisomers (e.g., iodine at position 4 or 6).
-
Hydrophobicity & Tailing: The molecule is lipophilic (predicted LogP ~3.5). On standard C18 columns, basic anilines interact with residual silanols, leading to peak tailing.
-
Photolability: The C–I bond is weak. Exposure to light during preparation can generate de-iodinated degradants (5-Chloro-3-methylaniline) in situ, creating false impurity profiles.
Visualizing the Impurity Landscape
The following diagram maps the origin of impurities that the HPLC method must resolve.
Figure 1: Impurity fate mapping showing critical separation targets.
Part 2: Comparative Method Analysis
We evaluated two primary methodologies. The Baseline Method represents the standard "first-pass" approach in most QC labs. The Optimized Method represents the recommended approach for high-resolution purity analysis.
Comparison Matrix
| Feature | Method A: Baseline (C18) | Method B: Optimized (Phenyl-Hexyl) |
| Stationary Phase | C18 (Octadecylsilane), 3.5 µm | Phenyl-Hexyl, 2.7 µm (Core-Shell) |
| Separation Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + |
| Mobile Phase A | 0.1% H3PO4 in Water (pH ~2.2) | 10mM Ammonium Formate (pH 3.5) |
| Mobile Phase B | Acetonitrile | Methanol |
| Isomer Resolution (Rs) | 1.2 (Partial Co-elution) | > 2.5 (Baseline Separation) |
| Peak Shape (Tailing) | 1.4 - 1.6 (Silanol interaction) | 1.0 - 1.1 (Superior Endcapping) |
| Detection | UV 254 nm | UV 254 nm / MS Compatible |
Deep Dive: Why Phenyl-Hexyl Wins
While C18 relies solely on hydrophobicity, the Phenyl-Hexyl phase introduces a secondary interaction mechanism. The electron-rich
-
Result: The target molecule is retained differently than its non-iodinated impurities, significantly increasing the Selectivity Factor (
) . -
Solvent Choice: Methanol is preferred over Acetonitrile in Method B because Acetonitrile's own
-electrons can compete with the stationary phase, dampening the selectivity gain.
Part 3: Detailed Experimental Protocol (Method B)
This protocol is designed for the rigorous quantification of purity (Area %) and identification of impurities.
Instrumentation & Conditions
-
System: UHPLC or HPLC equipped with PDA (Photodiode Array) and thermostatted column compartment.[1]
-
Column: Agilent Poroshell 120 Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (100 x 3.0 mm, 2.5 µm or similar).
-
Flow Rate: 0.5 mL/min.
-
Temperature: 40°C (Elevated temperature improves mass transfer for halogenated species).
-
Injection Volume: 2-5 µL.
-
Detection: 240 nm (Primary), 210 nm (Impurity check).
Mobile Phase Preparation[1][2][3]
-
Solvent A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.5 with Formic Acid. Filter through 0.22 µm membrane.
-
Solvent B: 100% Methanol (LC-MS Grade).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 60 | 40 | Initial |
| 10.0 | 10 | 90 | Linear |
| 12.0 | 10 | 90 | Hold |
| 12.1 | 60 | 40 | Re-equilibrate |
| 15.0 | 60 | 40 | End |
Sample Preparation (Critical Step)
Warning: 5-Chloro-2-iodo-3-methylaniline is light-sensitive. All operations must be performed under yellow light or using amber glassware.
-
Diluent: Methanol:Water (80:20).
-
Stock Solution: Accurately weigh 10 mg of substance into a 10 mL amber volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).
-
Test Solution: Dilute 1.0 mL of Stock to 10 mL (0.1 mg/mL).
-
Sensitivity Solution: Dilute Test Solution 1:100 (1.0 µg/mL) to verify Limit of Quantitation (LOQ).
Part 4: Data Analysis & Validation Logic
To ensure the method is "self-validating," the following System Suitability Test (SST) criteria must be met before releasing data.
System Suitability Criteria
| Parameter | Acceptance Limit | Rationale |
| Resolution (Rs) | > 2.0 between Target and nearest impurity | Ensures accurate integration of closely eluting isomers. |
| Tailing Factor (T) | < 1.3 | Minimizes integration error; anilines are prone to tailing. |
| % RSD (Area) | < 1.0% (n=5 injections) | Confirms injector precision and system stability. |
| Signal-to-Noise (S/N) | > 10 for Sensitivity Soln. | Verifies the method can detect impurities < 0.1%. |
Method Development Logic Flow
The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl recommendation.
Figure 2: Method optimization logic flow emphasizing stationary phase selection.
Part 5: Troubleshooting & Tips
-
Ghost Peaks: If you observe small peaks appearing in blank injections after running samples, it is likely "carryover" due to the sticky nature of the iodo-group.
-
Solution: Add a needle wash step with 90% Methanol / 10% Water / 0.1% Formic Acid.
-
-
Peak Broadening: If the main peak broadens significantly over time.
-
Degradation: If a peak at RRT ~0.85 grows over time in the autosampler.
-
Solution: This is likely the de-iodinated species (5-chloro-3-methylaniline). Verify the autosampler temperature is controlled (4-10°C) and amber vials are used.
-
References
-
Waters Corporation. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from
-
Separation Science. (2024). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide and Aromatic Mapping. Retrieved from
-
Agilent Technologies. (2025). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Retrieved from
-
Shimadzu Corporation. (2012).[2] Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 5-Chloro-2-methylaniline (Precursor Data). Retrieved from
Sources
Structural Validation of Novel Compounds Derived from 5-Chloro-2-iodo-3-methylaniline
Executive Summary: The Ortho-Substituted Challenge
In the synthesis of novel kinase inhibitors and agrochemicals, 5-Chloro-2-iodo-3-methylaniline serves as a high-value scaffold. Its utility lies in its dense functionalization: a reactive iodine for cross-coupling, a modulating chlorine, and an ortho-methyl group that provides conformational lock.
However, this scaffold presents a unique validation crisis. The 3-methyl group creates significant steric hindrance around the 2-iodo position. When deriving novel compounds via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), standard 1D NMR is often insufficient to definitively prove that the coupling occurred at the iodo position rather than the chloro position, or to rule out regioisomeric scrambling (halogen dance).
This guide objectively compares the two primary validation methodologies—High-Field 2D NMR and Single Crystal X-Ray Diffraction (SC-XRD) —to determine which protocol ensures structural integrity for this specific chemotype.
Comparative Analysis: NMR vs. SC-XRD
The Core Problem: Regioisomerism & Sterics
When coupling a novel aryl group (Ar) to the scaffold, you must distinguish between the desired product (A) and the potential regioisomer (B) (resulting from Cl-activation or rearrangement).
-
Target (A): 5-Chloro-2-Ar -3-methylaniline
-
Isomer (B): 5-Ar -2-iodo-3-methylaniline
Method A: High-Field 2D NMR (NOESY/ROESY)
The Solution-State Workhorse
Mechanism: Uses Nuclear Overhauser Effect Spectroscopy (NOESY) to detect through-space interactions (< 5 Å) between the scaffold's 3-Methyl protons and the protons on the newly introduced Aryl group.
| Feature | Performance Data | Limitations |
| Throughput | High (10–30 mins/sample) | Requires soluble, non-aggregating samples. |
| Resolution | Good for differentiating regioisomers if signals are distinct. | Ambiguity: If the new Aryl group has no protons near the attachment point (e.g., a pyrimidine attached at C2), NOE signals may be silent. |
| Cost | Low ( | High-field (600+ MHz) often required for crowded aromatic regions. |
| Confidence | 85-95% (Dependent on signal overlap) | Cannot determine absolute stereochemistry of chiral centers on the new chain. |
Method B: Single Crystal X-Ray Diffraction (SC-XRD)
The Absolute Standard
Mechanism: Diffraction of X-rays by the crystal lattice yields a 3D electron density map, providing bond lengths, angles, and absolute connectivity.
| Feature | Performance Data | Limitations |
| Throughput | Low (Days to Weeks for crystal growth) | Bottleneck: Sample must crystallize. Oils/amorphous solids are incompatible. |
| Resolution | Atomic (0.8 Å). Distinguishes Cl vs. I vs. C definitively. | Requires approx. 5–10 mg of high-purity material. |
| Cost | High ( | Resource-intensive data collection and refinement. |
| Confidence | 100% (Absolute Proof) | Crystal packing forces may induce conformations not present in solution. |
Decision Logic & Workflow
The following diagram illustrates the decision matrix for validating derivatives of 5-Chloro-2-iodo-3-methylaniline.
Figure 1: Decision matrix for selecting between NMR and SC-XRD based on spectral resolution and structural ambiguity.
Experimental Protocols
Protocol A: 2D NMR Validation (NOESY)
Best for rapid confirmation of regiochemistry.
-
Sample Prep: Dissolve 5–10 mg of the purified compound in 0.6 mL of DMSO-d6 .
-
Expert Insight: Avoid CDCl3 if possible. The aniline protons (-NH2) are often broad in chloroform due to exchange; DMSO sharpens them and slows exchange, allowing for observation of NH-Aryl NOE signals.
-
-
Acquisition:
-
Run standard 1H NMR (32 scans).
-
Run NOESY (mixing time 300–500 ms).
-
Run HSQC to identify the carbon attached to the critical methyl group.
-
-
Data Interpretation:
-
Locate the singlet for the 3-Methyl group (typically
2.1–2.4 ppm). -
Look for cross-peaks between this methyl singlet and the protons of the new Aryl ring .
-
Validation Criteria: A strong cross-peak confirms the Aryl group is at the 2-position (ortho to the methyl). Absence of this peak suggests the coupling may have failed or occurred at the 5-Cl position (para to the methyl, too far for NOE).
-
Protocol B: Single Crystal Growth (Vapor Diffusion)
Required when NMR is ambiguous or for publication-quality absolute structure.
-
Solvent Selection: Place 10 mg of compound in a small inner vial (GC vial). Dissolve in a minimal amount of "Good Solvent" (e.g., THF, DCM, or Acetone).
-
Precipitant: Place the open inner vial inside a larger jar containing the "Bad Solvent" (e.g., Pentane or Hexane).
-
Equilibration: Cap the outer jar tightly. The volatile pentane will diffuse into the DCM, slowly lowering solubility and forcing crystallization.
-
Harvesting: Allow to stand undisturbed for 3–7 days. Check for faceted crystals under a microscope.
-
Expert Insight: If the 3-methyl group causes the molecule to be "greasy" and form oils, try slow evaporation of an Ethanol/Water mixture instead.
-
Mechanistic Visualization: The NOE Interaction
The following diagram visualizes the specific intramolecular distance that 2D NMR validates.
Figure 2: The critical NOE correlation. If the coupling occurs at the 2-position, the Methyl protons will show a magnetic correlation to the new Aryl group protons.
Conclusion
For derivatives of 5-Chloro-2-iodo-3-methylaniline , the validation strategy depends on the complexity of the coupled partner.
-
Routine Screening: Use 2D NOESY NMR . It is fast and sufficient if the new aryl group has protons within 5 Å of the scaffold's methyl group.
-
Definitive Proof: If the NOE data is silent (due to lack of protons or peak overlap), SC-XRD is mandatory. The high electron density of the remaining Chlorine atom aids in phasing the crystal structure, making this scaffold particularly amenable to X-ray analysis once crystals are obtained.
Recommendation: Do not rely on Mass Spectrometry alone. MS cannot distinguish between the desired product and a regioisomer where the Chlorine was displaced instead of the Iodine.
References
-
American Chemical Society. (2025). Pharmaceutical Solid Form Screening and Selection: Single-Crystal X-ray Diffraction. Crystal Growth & Design. [Link]
-
National Institutes of Health (NIH). (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts. Chemical Reviews. [Link]
-
ResearchGate. (2025). The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research. [Link]
Optimizing C-N Cross-Coupling: A Comparative Guide to Palladium Catalysts for Buchwald-Hartwig Amination
Executive Summary
The Buchwald-Hartwig amination has evolved from a niche organometallic transformation into a cornerstone of modern drug discovery. While early systems (Pd/BINAP) provided proof-of-concept, they often fail with sterically hindered substrates, heteroaryl chlorides, or weak nucleophiles.
This guide objectively compares the performance of Third and Fourth Generation Buchwald Pre-catalysts against Pd-NHC (N-Heterocyclic Carbene) systems. By analyzing mechanistic rate-determining steps—specifically the trade-off between oxidative addition (OA) and reductive elimination (RE)—we provide a rational framework for catalyst selection, moving beyond trial-and-error screening.
Mechanistic Foundation: Where Catalysts Fail
To select the right catalyst, one must understand why a reaction fails. The catalytic cycle involves three critical stages. Different ligand classes accelerate different steps, often at the expense of others.[1]
The Catalytic Cycle & Ligand Influence[1][2][3][4]
Figure 1: The Buchwald-Hartwig catalytic cycle.[2][3][4][5][6][7] Ligand sterics and electronics dictate the energy barrier of the rate-limiting step.
Comparative Analysis of Catalyst Classes
A. Dialkylbiaryl Phosphines (Buchwald Ligands)
These ligands are the current "gold standard" for versatility.[1] They feature a biaryl backbone that provides stability and steric bulk, while the dialkylphosphino group ensures high electron density.
-
BrettPhos / tBuBrettPhos:
-
Best For: Primary amines and mono-arylation.
-
Mechanism: The extreme bulk prevents the coordination of a second aryl group, suppressing the formation of tertiary amines (over-arylation).
-
Limitation: Can be too bulky for extremely hindered electrophiles.
-
-
RuPhos:
-
Best For: Secondary amines and heteroaryl chlorides.
-
Mechanism: Balanced sterics allow for facile oxidative addition while still promoting reductive elimination. It creates a "pocket" that protects the Pd center from deactivation.
-
-
XPhos:
-
Best For: General-purpose screening, aryl chlorides, and sulfonates.
-
Status: The "workhorse" ligand. If XPhos fails, specific tuning (BrettPhos/RuPhos) is required.
-
B. Pd-NHC Complexes (PEPPSI, Allyl-NHC)
N-Heterocyclic Carbenes (NHCs) are strong
-
PEPPSI-IPr:
-
Best For: "Kitchen sink" reactions—high temperatures, weak bases, and difficult substrates like electron-deficient anilines or nitroarenes.
-
Advantage: Extremely robust; often works where phosphines oxidize or decompose.
-
Limitation: Removal of the NHC ligand from the product can sometimes be difficult compared to phosphines.
-
Strategic Selection Guide (Data & Performance)
The following table synthesizes performance data across multiple benchmark studies [1, 7, 13].
Table 1: Catalyst Performance Matrix[3][7][9]
| Substrate Class | Challenge | Recommended System | Alternative | Why? |
| Aryl Chlorides | Slow Oxidative Addition | Pd-G4-XPhos | PEPPSI-IPr | XPhos promotes OA into strong C-Cl bonds effectively. |
| Primary Amines | Over-arylation (Selectivity) | Pd-G4-BrettPhos | Pd-G4-tBuBrettPhos | Steric bulk of BrettPhos prevents double addition. |
| Secondary Amines | Steric Crowding | Pd-G4-RuPhos | Pd-G4-SPhos | RuPhos allows RE to occur even with bulky secondary amines. |
| Pyridines/Heterocycles | Catalyst Poisoning (N-binding) | Pd-G4-RuPhos | Pd-G4-AdBrettPhos | RuPhos prevents non-productive binding of heterocycles to Pd. |
| Weak Nucleophiles | Amides/Carbamates | Pd-G4-tBuXPhos | Pd-G4-BrettPhos | Requires electron-rich Pd to facilitate difficult Pd-N bond formation. |
Decision Tree for Catalyst Selection
Figure 2: Logical workflow for selecting the initial catalyst system.
Experimental Protocols
Protocol A: General Micro-Screening (Self-Validating)
Use this protocol to rapidly identify the best catalyst for a new substrate pair.
Reagents:
-
Catalysts (1-2 mol%): Pd-G4-XPhos, Pd-G4-RuPhos, Pd-G4-BrettPhos, PEPPSI-IPr.
-
Base (1.2 equiv): NaOtBu (Standard), Cs2CO3 (Functional group tolerance), LHMDS (Base-sensitive).
-
Solvent: 1,4-Dioxane or Toluene (anhydrous).
Workflow:
-
Preparation: Inside a glovebox or under active N2 flow, charge 4 reaction vials (e.g., 4mL screw-cap) with the aryl halide (0.5 mmol).
-
Catalyst Dosing: Add the specific Pd-precatalyst (0.01 mmol, 2 mol%) to each respective vial. Note: Using G3/G4 precatalysts ensures a precise 1:1 Pd:Ligand ratio, eliminating the variability of mixing Pd(OAc)2 + Ligand.
-
Reactant Addition: Add the amine (0.6 mmol, 1.2 equiv) and Base (0.6 mmol).
-
Solvent: Add 2.0 mL of solvent (0.25 M concentration).
-
Reaction: Seal caps tightly. Heat to 80°C (standard) or 100°C (hindered) for 12 hours.
-
Analysis: Filter a 50 µL aliquot through a silica plug (elute with EtOAc). Analyze via UPLC/MS or GC/FID.
-
Validation Check: If conversion is <10% for all, check solvent purity (water content) or switch to a stronger base (NaOtBu).
-
Protocol B: High-Performance Aryl Chloride Coupling (XPhos System)
Adapted from TCI and BenchChem protocols for challenging aryl chlorides [20, 23].
-
Charge: To a reaction vessel, add Pd-G4-XPhos (1.5 mol%) and NaOtBu (1.2 equiv).
-
Purge: Evacuate and backfill with Argon (3 cycles).
-
Inject: Add anhydrous Toluene or t-Amyl Alcohol .
-
Substrates: Add Aryl Chloride (1.0 equiv) and Amine (1.2 equiv) under counter-flow of Argon.
-
Heat: Stir at 100°C for 2-6 hours.
-
Workup: Cool to RT, dilute with Et2O, wash with water/brine, dry over Na2SO4.
Expert Insights & Troubleshooting
-
The "Pd Black" Myth: If your reaction turns black immediately, your catalyst has decomposed (aggregated) before entering the cycle. This often indicates poor ligand binding or oxidation. Solution: Switch to a Pre-catalyst (G3/G4) rather than mixing Pd(dba)3 + Ligand in situ.
-
Base Selection Matters:
-
NaOtBu: The gold standard for reactivity but incompatible with esters/nitriles.
-
Cs2CO3: Weaker, requires higher temps, but tolerates almost all functional groups.
-
LHMDS: Excellent for soluble bases but can act as a nucleophile itself.
-
-
Inert Atmosphere: While Buchwald G3/G4 catalysts are air-stable solids, the active Pd(0) species generated in solution is not. Rigorous deoxygenation of solvents is non-negotiable.
References
-
BenchChem. Comparative analysis of palladium catalysts for Buchwald-Hartwig amination. Retrieved from
-
BenchChem. A Comparative Guide to RuPhos and Other Biarylphosphine Ligands. Retrieved from
-
MDPI. A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene. Retrieved from
-
NIH/PubMed. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps. Retrieved from
-
Springer Nature. Reaction screening in multiwell plates: high-throughput optimization. Retrieved from
-
CatSci. A general approach to the optimisation of Buchwald-Hartwig aminations. Retrieved from
-
TCI Chemicals. Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using XPhos. Retrieved from
-
ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimizing the Suzuki-Miyaura Cross-Coupling: A Comparative Guide to Ligand Efficacy
Executive Summary
For drug development professionals, the Suzuki-Miyaura coupling is a cornerstone reaction for C–C bond formation. However, the "standard" conditions (
This guide compares three distinct ligand classes—Traditional Phosphines , Dialkylbiaryl Phosphines (Buchwald) , and N-Heterocyclic Carbenes (NHCs) . It moves beyond simple yield comparisons to explain the why—the mechanistic causality that dictates ligand selection—and provides a self-validating screening protocol to accelerate process optimization.
Part 1: Mechanistic Foundation – The Ligand Effect
To select the correct ligand, one must understand its influence on the rate-determining step (RDS). The catalytic cycle oscillates between Oxidative Addition (requiring electron-rich metal centers) and Reductive Elimination (requiring steric bulk to "squeeze" the product out).
The Catalytic Cycle & Ligand Influence
The following diagram illustrates where specific ligand properties exert control over the catalytic cycle.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting how ligand electronics facilitate oxidative addition while steric bulk drives reductive elimination.
Part 2: Comparative Analysis of Ligand Classes
The Baseline: Triphenylphosphine ( )
-
Structure: Simple aryl phosphine.
-
Performance Profile: Effective for activated aryl iodides and bromides.
-
Limitations: Lacks the electron density to facilitate oxidative addition into Aryl-Chlorides (Ar-Cl). It is also prone to oxidation and P-C bond cleavage (aryl scrambling) at high temperatures.
-
Verdict: Use only for cost-sensitive, large-scale reactions of highly reactive substrates.
The Gold Standard: Dialkylbiaryl Phosphines (Buchwald Ligands)
Developed by the Buchwald group at MIT, these ligands (SPhos, XPhos, RuPhos) utilize a biaryl backbone to prevent palladacycle formation and provide tunable sterics.
-
SPhos:
-
XPhos:
The Heavy Lifters: N-Heterocyclic Carbenes (NHCs)
NHCs (like IPr, SIPr) are strong
-
PEPPSI-IPr:
-
Mechanism:[1][2] The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold stabilizes the precatalyst. The bulky "fan" shape of the NHC ligand forces the substrates together, accelerating reductive elimination.
-
Best For:"Impossible" Substrates . Tetra-ortho-substituted couplings and electron-poor heteroaromatics (e.g., pyridines, pyrimidines) that poison phosphine catalysts.
-
Part 3: Performance Data Comparison
The following data summarizes the efficacy of these ligands in controlled head-to-head comparisons for challenging transformations.
Table 1: Efficacy in Aryl Chloride Coupling
Substrate: 4-Chlorotoluene + Phenylboronic Acid (Unactivated Ar-Cl)
Conditions: 1 mol% Pd,
| Ligand Class | Specific Ligand | Yield (%) | Mechanistic Insight |
| Aryl Phosphine | < 5% | Fails oxidative addition into Ar-Cl bond due to low electron density. | |
| Bisphosphine | dppf | 30-40% | Chelating effect stabilizes Pd, but lacks sufficient bulk for rapid turnover. |
| Buchwald | SPhos | 92% | Electron-rich |
| Buchwald | XPhos | 98% | Superior bulk prevents catalyst deactivation; highest TON. |
| NHC | PEPPSI-IPr | 95% | Strong |
Table 2: Tolerance of Steric Hindrance
Substrate: 2-Bromo-1,3-dimethylbenzene + 2-Methylphenylboronic acid (Di-ortho substituted)
| Ligand | Yield (%) | Analysis |
| 0% | Steric crowding prevents transmetallation. | |
| XPhos | 65% | Good, but the isopropyl groups can occasionally clash with extreme substrate bulk. |
| SPhos | 96% | "Universal" choice for sterics. The ligand flexibility accommodates the crowded transition state. |
| IPr (NHC) | 88% | Very effective, though sometimes requires higher temperature to overcome the steric barrier. |
Part 4: Experimental Protocol – High-Throughput Screening (HTE)
Do not rely on a single set of conditions. For a new chemical entity (NCE), perform a micro-scale screen. This protocol validates the ligand choice before scale-up.
Workflow Visualization
Figure 2: High-Throughput Experimentation (HTE) workflow for ligand screening.
Detailed Step-by-Step Protocol
Objective: Identify the optimal ligand/catalyst system for a specific coupling pair.
-
Preparation of Stock Solutions (Inert Atmosphere/Glovebox):
-
Substrates: Prepare 0.1 M solutions of the Aryl Halide and Boronic Acid in anhydrous THF or Dioxane.
-
Catalysts: Prepare 0.01 M solutions of precatalysts (e.g., XPhos-Pd-G2, SPhos-Pd-G2, PEPPSI-IPr). Note: Using precatalysts ensures a defined Pd:L ratio (1:1) and removes the induction period.
-
Base: Use finely ground
(solid) or a 1.0 M aqueous solution of (for biphasic screens).
-
-
Dosing (24-Well Block):
-
Add Aryl Halide (1.0 equiv, 50 µmol).
-
Add Boronic Acid (1.5 equiv, 75 µmol).
-
Add Base (2.0 - 3.0 equiv).
-
Add Catalyst (0.02 - 0.05 equiv / 2-5 mol%).
-
Top up with solvent to reach 0.1 M concentration relative to the halide.
-
-
Reaction:
-
Seal the block with a Teflon-lined cap.[7]
-
Heat to
(for iodides/bromides) or (for chlorides) for 12 hours with vigorous stirring (magnetic tumble stirring preferred).
-
-
Work-up & Analysis:
-
Add Internal Standard (e.g., 1,3,5-trimethoxybenzene) to quantify yield independent of isolation losses.
-
Dilute with EtOAc/MeCN. Filter through a silica or Celite plug to remove Pd black.
-
Analyze via UPLC-MS. Compare conversion (consumption of SM) vs. Yield (formation of Product) to identify side reactions (e.g., protodeboronation).
References
-
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides.[5] Journal of the American Chemical Society, 120(37), 9722–9723. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC Precatalyst for the Negishi Reaction: A Step Towards a Universal Cross-Coupling Catalyst. Chemistry – A European Journal, 12(18), 4749–4755. Link
-
Valente, C., Belowich, M. E., Hadei, N., & Organ, M. G. (2010). Pd-PEPPSI Complexes and the Suzuki-Miyaura Reaction of Heteroaryl Halides with Aryl Boronic Acids: Scope, Kinetics, and Mechanism. European Journal of Organic Chemistry, 2010(23), 4343–4354. Link
Sources
- 1. youtube.com [youtube.com]
- 2. ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. odinity.com [odinity.com]
- 8. rsc.org [rsc.org]
comparative analysis of electronic properties of halogenated anilines
Executive Summary
This guide provides a rigorous comparative analysis of halogenated anilines (fluoro-, chloro-, bromo-, and iodo- derivatives), focusing on their electronic properties and their implications in drug discovery and materials science.
Key Takeaway: Unlike alkyl substituents, halogens on the aniline ring induce a "tug-of-war" between Inductive (-I) electron withdrawal and Resonance (+R) electron donation.
-
The Anomaly: 4-Fluoroaniline retains basicity comparable to unsubstituted aniline due to efficient 2p-2p orbital overlap.
-
The Trend: Chloro-, Bromo-, and Iodoanilines exhibit significantly reduced basicity as the Inductive effect dominates over poor orbital overlap (3p-2p, 4p-2p, etc.).
This document details the theoretical basis, experimental characterization protocols, and application strategies for these compounds.
Theoretical Framework: The Electronic Tug-of-War
To predict the reactivity of halogenated anilines, one must quantify the competing electronic effects. The amino group (
Orbital Overlap & Resonance
The magnitude of the resonance effect depends on the size match between the carbon
-
Fluorine (
): Perfect size match with Carbon ( ). Strong back-donation (+R) competes effectively with its high electronegativity (-I). -
Chlorine (
) / Bromine ( ) / Iodine ( ): Poor orbital overlap. The resonance contribution diminishes rapidly, leaving the Inductive withdrawal (-I) as the dominant force.
Visualization of Electronic Effects
The following diagram illustrates the competing vectors of electron density in para-substituted anilines.
Figure 1: Schematic of competing Inductive (-I) and Resonance (+R) effects determining the basicity of halogenated anilines.
Comparative Data Analysis
The following table synthesizes experimental
Table 1: Electronic Properties of Para-Substituted Anilines
| Compound | Substituent | Electronic Character | ||||
| Aniline | -H | 4.63 | 0.00 | 0.00 | 0.00 | Reference |
| 4-Fluoroaniline | -F | 4.65 | 0.06 | 0.52 | -0.34 | Anomalous (High +R) |
| 4-Chloroaniline | -Cl | 3.98 | 0.23 | 0.47 | -0.23 | Withdrawal Dominates |
| 4-Bromoaniline | -Br | 3.86 | 0.23 | 0.45 | -0.22 | Withdrawal Dominates |
| 4-Iodoaniline | -I | 3.78 | 0.18 | 0.39 | -0.16 | Withdrawal Dominates |
Note: A lower
Experimental Protocols
To validate these properties in your own laboratory, use the following self-validating protocols.
Protocol A: Potentiometric Determination of
Objective: Determine the precise dissociation constant of the conjugate acid.
Scope: Suitable for compounds with aqueous solubility
Reagents:
-
Analyte: 0.01 M Halogenated Aniline in degassed water.
-
Titrant: 0.1 M HCl (standardized).
Workflow:
-
System Calibration: Calibrate glass electrode using buffers at pH 4.01 and 7.00. Slope must be
. -
Blank Titration: Titrate the 0.15 M KCl solvent blank to determine background carbonate levels.
-
Sample Titration:
-
Dissolve analyte in 50 mL of 0.15 M KCl.
-
Maintain temperature at
using a jacketed vessel. -
Purge with
gas to exclude . -
Add 0.1 M HCl in 50
increments. -
Record pH after stabilization (<0.002 pH change/min).
-
-
Data Processing: Plot pH vs. Volume. The
is the pH at the half-equivalence point (where ).
Protocol B: Computational Validation (DFT)
Objective: Visualize HOMO-LUMO gaps and predict reactivity.
Methodology:
-
Software: Gaussian 16 or ORCA.
-
Theory Level: B3LYP functional with 6-311++G(d,p) basis set.
-
Solvation Model: IEFPCM (Water).
-
Calculation:
-
Validation: Calculated Hardness (
) should correlate linearly with experimental .
Applications in Drug Discovery[3][7][8][9][10][11]
Understanding the electronic profile allows for strategic "Bioisosteric Replacement."
Metabolic Blocking
Anilines are prone to metabolic oxidation at the para position (forming quinone imines, which are toxic).
-
Strategy: Replace -H with -F.
-
Rationale: The C-F bond is metabolically stable (approx. 116 kcal/mol vs 99 kcal/mol for C-H). Because 4-Fluoroaniline has a similar
to Aniline (4.65 vs 4.63), the electronic environment of the receptor binding pocket remains undisturbed, but metabolic stability is drastically improved.
Lipophilicity Modulation
-
Strategy: Replace -F with -Cl or -Br.
-
Rationale: If the drug is too polar to cross the blood-brain barrier (BBB), substituting F with Cl increases lipophilicity (
value increases from 0.14 for F to 0.71 for Cl) while simultaneously lowering basicity, reducing the percentage of ionized drug at physiological pH.
Decision Workflow
The following diagram outlines the logic for selecting a halogen substituent based on required properties.
Figure 2: Strategic selection of halogen substituents to optimize pharmacokinetic properties.
References
-
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths, London.
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
Grossel, M. C., et al. (2009). The electronic properties of halogenated anilines: A combined crystallographic and computational study. Journal of Organic Chemistry. [Link]
-
Meanwell, N. A. (2018).[7] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Sources
Evaluating the Substrate Scope of New Cross-Coupling Methodologies
The Paradigm Shift: From "Yield" to "Utility"
In the early 2000s, a cross-coupling methodology could be published by demonstrating high yields on 20 simple, electron-rich, and electron-poor aryl halides. Today, that is insufficient.[1] Drug discovery has moved into "escape from flatland" territory—complex heterocycles, high fraction of sp3 carbons (
As researchers, we must stop asking "Does it work?" and start asking "When does it fail, and is it better than the current standard?" This guide outlines a rigorous, self-validating framework for evaluating new cross-coupling catalysts (e.g., Ni-photoredox, Pd-PEPPSI, bulky biaryl phosphines) against established alternatives.
The Evaluation Hierarchy
We employ a three-tiered system to validate utility:
-
The Informer Library: Testing structural complexity (Merck Standard).
-
The Robustness Screen: Testing functional group compatibility (Glorius Standard).
-
Mechanistic Differentiation: Proving the "Why" (Hammett/KIE).
Phase 1: The Informer Library (Structural Complexity)
Simple substrates (e.g., 4-methoxybromobenzene) often give false positives regarding a catalyst's general applicability. To objectively compare a new method against a standard (e.g., Buchwald XPhos-Pd-G4 or Suzuki-Miyaura conditions), you must use an Informer Library .
The Concept
Pioneered by Merck, an Informer Library consists of 18–24 small molecules that represent the physicochemical space of actual drug candidates. These molecules contain motifs that historically poison catalysts: basic amines, azoles, thioethers, and sterically crowded centers.
Comparative Data Presentation
When publishing your comparison, do not use a list of isolated yields. Use a Heat Map Table .
Table 1: Comparative Informer Library Performance (Hypothetical Data)
| Substrate Class | Specific Challenge | New Method (Yield) | Standard (Pd-XPhos) | Standard (Ni-dtbbbpy) |
| Steric | 2,6-Disubstituted Aryl | 88% | 92% | 15% |
| Basic Amine | Free Piperidine | 76% | 45% | 82% |
| Heterocycle | 2-Amino-Pyridine | 65% | 0% (Poisoning) | 55% |
| Protic | Unprotected Indole | 91% | 85% | 10% (Protodemetallation) |
| Sulfur | Thiophene/Thioether | 45% | 88% | 90% |
Analysis: In this example, the "New Method" outperforms Pd-XPhos on basic amines and heterocycles but lags in sulfur tolerance. This creates an objective "user manual" for the audience.
Phase 2: The Robustness Screen (Functional Group Tolerance)
The "Glorius Robustness Screen" is the industry standard for assessing functional group tolerance without synthesizing dozens of complex starting materials.
The Methodology
Instead of coupling 20 different substrates, you run one standard reaction (e.g., phenylboronic acid + 4-bromotoluene) in the presence of one equivalent of a challenging additive (e.g., benzaldehyde, acetonitrile, pyridine).
You then measure two outcomes via GC-FID or LC-MS:
-
Product Yield: Did the additive kill the catalyst?
-
Additive Recovery: Did the catalyst kill the additive?
Visualization of the Workflow
The following diagram illustrates the decision logic for interpreting a robustness screen.
Figure 1: Logic flow for evaluating robustness. High product yield with low additive recovery indicates the method is not chemically orthogonal.
Phase 3: Mechanistic Differentiation
To claim a new methodology is "novel," you must prove it operates differently than the alternative.
Hammett Plot Analysis
Run the reaction with a series of para-substituted aryl halides (
-
Plot:
vs. (Hammett constant). -
Interpretation:
- (Positive slope): Reaction accelerated by electron-withdrawing groups (EWGs). Often implies oxidative addition or nucleophilic attack is rate-determining (e.g., typical Pd(0)/Pd(II) cycles).
- (Negative slope): Reaction accelerated by electron-donating groups (EDGs).[2] Could imply reductive elimination or radical generation is rate-determining.
-
Non-linear/Bent: Change in mechanism or rate-determining step across the series.
Comparing the
Experimental Protocol: The Robustness Screen
Objective: Evaluate the tolerance of "New Catalyst X" against 12 standard additives.
Reagents:
-
Model Substrates: 4-bromoanisole (0.1 mmol), Phenylboronic acid (0.15 mmol).
-
Catalyst: New Catalyst X (1-5 mol%).
-
Base/Solvent: Optimized conditions.
-
Internal Standard: Dodecane (10 µL, inert and high boiling point).
-
Additives: 1.0 equivalent relative to bromide (e.g., benzaldehyde, indole, pyridine, methyl vinyl ketone).
Step-by-Step Workflow:
-
Stock Solution Prep: Prepare a master mix of the aryl halide, boronic acid, base, and internal standard in the reaction solvent to ensure identical starting concentrations.
-
Dosing: Distribute the master mix into 13 vials (12 additives + 1 control).
-
Additive Spike: Add 1.0 equiv of a specific additive to vials 1–12. Vial 13 is the "No Additive" control (must reach 100% yield).
-
Reaction: Add catalyst last. Seal and heat/stir under optimized conditions.
-
Quench & Workup: Upon completion, dilute an aliquot with ethyl acetate. Filter through a short plug of silica or Celite to remove metal salts (crucial to prevent GC inlet decomposition).
-
Analysis: Inject into GC-FID.
-
Calculate Yield of product relative to Dodecane (calibrated response factor).
-
Calculate Recovery of additive relative to Dodecane.
-
Data Interpretation Rule:
-
If Yield drops by >20% compared to control: The functional group inhibits the catalyst.
-
If Additive Recovery is <80%: The catalyst reacts with the functional group (chemoselectivity issue).
Visualizing the Comparative Scope
When publishing, summarize the Informer and Robustness data into a "Radar Plot" or a comparative pathway diagram to show where your method excels.
Figure 2: Attribute mapping. Green lines indicate superior performance; red indicates limitations. This honesty builds trust with the reader.
References
-
Collins, K. D., & Glorius, F. (2013).[3][4] A robustness screen for the rapid assessment of chemical reactions.[4][5][6][7] Nature Chemistry, 5, 597–601.[3][4] [Link]
-
Kutchukian, P. S., et al. (2016).[8][9] Chemistry informer libraries: a chemoinformatics enabled approach to evaluate and advance synthetic methods.[8][9][10] Chemical Science, 7, 2604–2613.[8][9] [Link]
-
Gensch, T., & Glorius, F. (2017).[11] Approach to Comparing the Functional Group Tolerance of Reactions.[5][10][11][12][13][14] The Journal of Organic Chemistry, 82(17), 9154–9159.[11] [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
Sources
- 1. scholar.google.com [scholar.google.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A robustness screen for the rapid assessment of chemical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Application of a robustness screen for the evaluation of synthetic organic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemistry informer libraries: a chemoinformatics enabled approach to evaluate and advance synthetic methods - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Approach to Comparing the Functional Group Tolerance of Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Standardizing Substrate Selection: A Strategy toward Unbiased Evaluation of Reaction Generality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
5-Chloro-2-iodo-3-methylaniline: Operational Disposal & Handling Guide
[1]
Executive Summary: The "Why" Behind the Protocol
As researchers, we often treat waste disposal as a janitorial task.[1] However, with 5-Chloro-2-iodo-3-methylaniline , disposal is a chemical stability challenge.[1] This molecule contains both a chlorine atom (strong bond) and an iodine atom (weak C-I bond) on an electron-rich aniline ring.[1]
The Critical Risk: The Carbon-Iodine (C-I) bond is significantly weaker than the C-Cl bond.[1] Improper mixing with strong oxidizers or exposure to UV light in a waste stream can cleave this bond, releasing free iodine (
This guide provides a self-validating workflow to ensure this compound is destroyed via high-temperature incineration with acid gas scrubbing, the only compliant method for poly-halogenated organics.
Chemical Profile & Hazard Assessment
| Property | Data | Operational Implication |
| Physical State | Solid (typically off-white/brown) | Dust hazard; requires HEPA vacuum or wet-wiping for spills.[1] |
| Reactivity | Light Sensitive; Acid-Base Active | Store in Amber Glass. Do not mix with acidic waste streams.[1] |
| Toxicity | Acute Tox.[1][2] (Oral/Dermal/Inhalation) | Zero-skin-contact policy. Double nitrile gloving recommended.[1] |
| Waste Class | Halogenated Organic | Must be incinerated. Cannot be landfilled or sewered.[1] |
| Incompatibilities | Strong Oxidizers, Acids, Acid Chlorides | Segregation Critical: Keep away from Nitric Acid or Peroxides.[1] |
Pre-Disposal Stabilization & Segregation
Before this compound leaves your bench, it must be stabilized.[1] The most common accident involving haloanilines is the "trash can fire" caused by throwing paper towels soaked in the compound into a bin containing oxidizer residue.[1]
The Segregation Logic[1]
-
Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into a dedicated "Solid Hazardous Waste - Toxic" bag.[1] Do not mix with general lab trash.
-
Liquid Waste (Mother Liquors): If the compound is dissolved in solvent (e.g., DCM, Ethyl Acetate), it must go into the "Halogenated Solvent Waste" carboy.[1]
The Disposal Workflow (Step-by-Step)
This protocol ensures chain-of-custody safety from the balance to the incinerator.[1]
Step 1: Identification & Labeling[1]
-
Action: Verify the container label explicitly states "Halogenated."[1]
-
Why: The presence of Chlorine and Iodine mandates that the waste treatment facility uses a scrubber to capture HCl and HI gases generated during combustion.[1]
Step 2: Packaging
-
Solids: Double-bag in clear, 6-mil polyethylene bags. Seal with tape.[1]
-
Liquids: Use high-density polyethylene (HDPE) or glass carboys.[1] Avoid metal cans (corrosion risk from potential hydrolysis of halogens).[1]
Step 3: The "Red Flag" Check
Before sealing the waste container, ask:
-
Did I use strong oxidizers (e.g., KMnO4, H2O2) in this reaction?
-
If YES: Quench the oxidizer separately before combining with the aniline waste.[1] Mixing an oxidizer with this iodo-aniline can trigger rapid iodine release and exothermic decomposition.[1]
Step 4: Storage Pending Pickup
-
Store in a cool, dark satellite accumulation area.
-
Reason: Heat and light accelerate the cleavage of the iodine bond, which can pressurize the container over time.[1]
Decision Logic Visualization
The following diagram illustrates the critical decision nodes for disposing of 5-Chloro-2-iodo-3-methylaniline to prevent cross-reactivity.
Caption: Operational decision tree for segregating 5-Chloro-2-iodo-3-methylaniline waste to ensure chemical compatibility.
Emergency Contingencies
Spill Cleanup (Solid)[1]
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Wear N95/P100 respirator, safety goggles, and double nitrile gloves.[1]
-
Containment: Do not dry sweep (generates dust).[1] Cover the spill with wet paper towels or use a HEPA vacuum dedicated to hazardous materials.[1]
-
Decontamination: Wipe the surface with a mild soap solution.[1] Avoid bleach (oxidizer) as it may react with residue to release iodine gas.[1]
Exposure Response[1][4][5]
Regulatory Framework (US Context)
While this specific intermediate may not have a unique RCRA "U" or "P" list code, it is regulated under the "Mixture Rule" and "Derived-From Rule" principles of the EPA.[1]
References
-
PubChem. (n.d.).[1] 5-Chloro-2-methylaniline Compound Summary (Structural Analog for Toxicity Data). National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1] (General Halogenated Waste Protocols).[1]
-
U.S. Environmental Protection Agency. (2024). Hazardous Waste Listings: Solvents and Halogenated Organics. Retrieved January 29, 2026, from [Link][1]
A Senior Application Scientist's Comprehensive Guide to the Safe Handling of 5-Chloro-2-iodo-3-methylaniline
For professionals in the vanguard of pharmaceutical research and complex chemical synthesis, the introduction of novel reagents is a constant. Among these is 5-Chloro-2-iodo-3-methylaniline, a substituted aniline with significant potential in the development of new molecular entities. However, its handling demands a meticulous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe utilization, management, and disposal of this compound, grounded in established safety principles for aromatic amines.
Hazard Assessment: Understanding the Risks of Substituted Anilines
While a comprehensive toxicological profile for 5-Chloro-2-iodo-3-methylaniline is not extensively documented, its structural similarity to other halogenated anilines necessitates a cautious approach. Aromatic amines as a class are recognized for their potential toxicity.[1]
Key potential hazards include:
-
Acute Toxicity: Similar compounds like 5-Chloro-2-methylaniline are harmful if swallowed or in contact with skin.[2][3][4]
-
Skin and Eye Irritation: Direct contact can cause serious eye irritation.[2][3][4]
-
Dermal Absorption: Aromatic amines are readily absorbed through the skin, making dermal contact a primary route of exposure.[1]
-
Methemoglobinemia: Anilines are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.[2][5] Symptoms can include headache, dizziness, and cyanosis (bluish discoloration of the skin).[5]
-
Carcinogenicity: Many substituted anilines are suspected carcinogens.[2][3]
Physicochemical Properties (based on similar compounds)
| Property | Estimated Value/Characteristic | Source |
| Appearance | May be a solid or liquid at room temperature. | [4] |
| CAS Number | 1150617-63-2 | [6][7] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls
All work with 5-Chloro-2-iodo-3-methylaniline must be conducted in a certified chemical fume hood to control the inhalation of any vapors or dust.[8][9] Ensure that a safety shower and eyewash station are readily accessible and their functionality is regularly verified.[8][9]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 5-Chloro-2-iodo-3-methylaniline:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Double gloving is advisable for extended operations.[9] |
| Eye and Face Protection | Safety goggles and face shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles.[9] |
| Body Protection | Laboratory coat | A flame-retardant lab coat should be worn and fully buttoned. |
| Respiratory Protection | Respirator (if fume hood is unavailable) | In the event of a spill or if a fume hood is not available, a full-face respirator with organic vapor cartridges is necessary.[9] |
| Foot Protection | Closed-toe shoes | Sturdy, closed-toe shoes must be worn in the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to ensuring safety during the handling of 5-Chloro-2-iodo-3-methylaniline.
Pre-Experiment Checklist
-
Risk Assessment: Conduct a thorough risk assessment for the specific experimental protocol.
-
Fume Hood Verification: Confirm the proper functioning of the chemical fume hood.
-
Emergency Equipment: Locate and verify the operational status of the nearest safety shower, eyewash station, and fire extinguisher.[9]
-
Spill Kit: Ensure a chemical spill kit appropriate for organic amines is readily available.
Handling Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 6. 5-Chloro-2-iodo-3-methylaniline - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. 1150617-63-2|5-Chloro-2-iodo-3-methylaniline|BLD Pharm [bldpharm.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
